4-(Trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3S/c8-7(9,10)14-5-1-3-6(4-2-5)15(11,12)13/h1-4H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOJCHYYBKMRLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380415 | |
| Record name | 4-(Trifluoromethoxy)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1513-45-7 | |
| Record name | 4-(Trifluoromethoxy)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1513-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethoxy)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethoxy)benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Monograph: 4-(Trifluoromethoxy)benzenesulfonamide
CAS Number: 1513-45-7 Formula: C₇H₆F₃NO₃S Molecular Weight: 241.19 g/mol [1][2]
Executive Summary: The Fluorine Effect in Pharmacophore Design
4-(Trifluoromethoxy)benzenesulfonamide represents a critical scaffold in modern medicinal chemistry, bridging the gap between classic sulfonamide pharmacology and organofluorine utility. While sulfonamides are historically significant as the first broad-spectrum antibacterials (sulfa drugs) and potent Carbonic Anhydrase (CA) inhibitors, the addition of the trifluoromethoxy (-OCF₃) group at the para position introduces unique physicochemical properties.
The -OCF₃ group acts as a "super-halogen," offering high electronegativity and lipophilicity (Hansch
Physicochemical Profile
| Property | Value | Technical Note |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert atmosphere.[3] |
| Melting Point | 146 – 148 °C | Sharp melting point indicates high lattice energy.[3] |
| pKa (Sulfonamide) | ~10.0 | Weakly acidic N-H proton; forms salts with strong bases. |
| LogP | ~1.7 - 2.0 | Moderate lipophilicity; favorable for oral bioavailability.[3] |
| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water; requires cosolvent for bioassays.[3] |
| Electronic Effect | Electron-withdrawing; increases acidity of sulfonamide NH₂.[3] |
Synthetic Architecture
To ensure high regiospecificity and purity, the synthesis of this compound is best approached via the Meerwein Sulfonylation of the corresponding aniline. Direct chlorosulfonation of (trifluoromethoxy)benzene is possible but often yields ortho/para mixtures that are difficult to separate.[3]
Synthesis Workflow (DOT Visualization)
The following diagram illustrates the regiospecific route starting from 4-(trifluoromethoxy)aniline.
Figure 1: Regiospecific synthesis via the Meerwein reaction ensures the sulfonamide group is strictly para to the -OCF3 moiety.
Mechanism of Action: Carbonic Anhydrase Inhibition
The primary biological utility of CAS 1513-45-7 lies in its ability to inhibit Carbonic Anhydrase (CA) metalloenzymes.[3] The sulfonamide moiety (
Molecular Interactions
-
Zinc Coordination: The sulfonamide nitrogen (in its deprotonated form,
) coordinates directly to the catalytic ion in the enzyme active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis. -
Hydrogen Bonding: The sulfonamide oxygens form hydrogen bonds with the backbone amide of Thr199 and Glu106 residues, anchoring the molecule.[3]
-
Hydrophobic Pocket: The 4-trifluoromethoxy phenyl tail extends into the hydrophobic pocket of the enzyme active site.[3] The high lipophilicity of the
group enhances binding affinity (potency) compared to a simple benzene ring, particularly in isoforms like hCA II (cytosolic) and hCA IX (tumor-associated).
Inhibition Logic (DOT Visualization)
Figure 2: Mechanistic pathway of Carbonic Anhydrase inhibition.[4][5] The -OCF3 group provides critical hydrophobic contacts that stabilize the complex.[3]
Experimental Protocols
Protocol A: Regiospecific Synthesis
Note: Perform all reactions in a fume hood. Sulfonyl chlorides are lachrymators.[3]
-
Diazotization:
-
Dissolve 10 mmol of 4-(trifluoromethoxy)aniline in 20 mL of 12M HCl. Cool to -5°C in an ice-salt bath.
-
Dropwise add a solution of
(1.1 eq) in water, maintaining temperature below 0°C. Stir for 30 min.
-
-
Sulfonylation (Meerwein Reaction):
-
Prepare a saturated solution of
gas in glacial acetic acid (20 mL) containing (0.2 eq) as a catalyst. -
Slowly pour the cold diazonium salt solution into the
mixture. -
Allow to warm to room temperature.[3][6] Nitrogen gas evolution indicates reaction progress.[3] Stir for 2 hours.
-
Pour into ice water. The 4-(trifluoromethoxy)benzenesulfonyl chloride will precipitate as an oil or solid.[3] Extract with DCM, dry over
, and concentrate.
-
-
Amination:
Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
Objective: Determine the Inhibition Constant (
-
Reagents:
-
Buffer: 20 mM HEPES, pH 7.5, 20 mM
. -
Substrate:
saturated water. -
Indicator: Phenol Red (0.2 mM).
-
Enzyme: Recombinant hCA II (10–20 nM final concentration).
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO (keep DMSO < 1% in final assay).
-
Incubate enzyme with inhibitor for 15 minutes at 25°C.[3]
-
Rapidly mix enzyme-inhibitor solution with
substrate solution in a Stopped-Flow apparatus. -
Monitor the acidification rate (absorbance change of Phenol Red at 557 nm).
-
-
Analysis:
-
Calculate initial velocities (
). -
Fit data to the Cheng-Prusoff equation to determine
and derive .[3] -
Expected Result:
in the low nanomolar range (10–100 nM) for hCA II.
-
Safety & Handling (GHS)[4]
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Measures: Wear nitrile gloves and safety goggles.[3] Avoid dust formation.[3] In case of contact, wash with copious water.[3][7]
References
-
Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
PubChem. (2024).[2][3] this compound (CID 2777211).[2] National Library of Medicine.[3] Link
-
Truce, W. E., et al. (1951).[3][7] Sulfonation and Sulfation. Chemical Reviews. (Foundational chemistry for sulfonyl chloride synthesis). Link
-
ChemScene. (2024). Product Data Sheet: CAS 1513-45-7.[1][2] Link
-
Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
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- 4. youtube.com [youtube.com]
- 5. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
4-(Trifluoromethoxy)benzenesulfonamide molecular structure
An In-Depth Technical Guide to the Molecular Structure and Physicochemical Profile of 4-(Trifluoromethoxy)benzenesulfonamide
Abstract
This technical guide provides a comprehensive analysis of this compound, a pivotal building block in modern chemical research. We dissect its core molecular structure, detailing the synergistic interplay between the electron-withdrawing sulfonamide moiety and the lipophilic, metabolically robust trifluoromethoxy group. This document explores the compound's physicochemical properties, spectroscopic signature, and solid-state characteristics through a synthesis of experimental data and theoretical principles. Designed for researchers, scientists, and drug development professionals, this guide elucidates the structural rationale behind the compound's utility as a versatile intermediate in the synthesis of advanced pharmaceutical, agrochemical, and material science products.
Introduction: A Molecule of Strategic Importance
This compound is a substituted aromatic compound that has garnered significant interest as a key intermediate and structural motif.[1] Its value stems from the unique combination of two highly influential functional groups attached to a central benzene scaffold: the sulfonamide and the trifluoromethoxy group.
The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[2][3] Its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metallic ions in enzyme active sites, makes it a highly effective pharmacophore.[4][5]
The trifluoromethoxy group (-OCF₃) is a powerful modulator of physicochemical properties. In drug design, its incorporation is a well-established strategy to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability, thereby optimizing the pharmacokinetic profile of a lead compound.[6][7] The synthesis of molecules containing this group has been an area of active research, highlighting its desirability in modern chemistry.[6] This guide will provide a detailed examination of how these two groups define the structure and function of the title molecule.
Core Molecular Structure & Physicochemical Properties
Chemical Identity
The fundamental identity of this compound is established by its unique identifiers and core chemical formula.
| Property | Value | Reference |
| IUPAC Name | This compound | [8][9] |
| CAS Number | 1513-45-7 | [1][9][10] |
| Molecular Formula | C₇H₆F₃NO₃S | [1][10][11] |
| Molecular Weight | 241.19 g/mol | [9][11] |
| SMILES | C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)N | [8][9] |
| InChI Key | RGOJCHYYBKMRLL-UHFFFAOYSA-N | [8][9] |
Structural Elucidation
The molecule consists of a para-substituted benzene ring. The sulfonamide group (-SO₂NH₂) and the trifluoromethoxy group (-OCF₃) are positioned at opposite ends of the ring (positions 1 and 4). This substitution pattern dictates the molecule's electronic properties and steric profile. Both groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.
Caption: 2D representation of this compound.
Physicochemical Properties
These properties are critical for predicting the compound's behavior in various experimental and biological systems.
| Property | Value | Reference |
| Appearance | White to almost white powder or crystal | [1][4] |
| Melting Point | 146 - 151 °C | [1][9][12] |
| Topological Polar Surface Area (TPSA) | 69.39 Ų | [11] |
| LogP (calculated) | 1.2326 | [11] |
| Hydrogen Bond Donors | 1 | [11] |
| Hydrogen Bond Acceptors | 3 | [11] |
| Rotatable Bonds | 2 | [11] |
Spectroscopic and Crystallographic Characterization
The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle, creating a self-validating system of analysis.
Spectroscopic Analysis
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: Obtain the spectrum using an FT-IR spectrometer, scanning from 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.
Expected Characteristic IR Peaks
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400-3200 | N-H stretch | Primary sulfonamide (-NH₂) |
| 1350-1310 & 1160-1120 | S=O asymmetric & symmetric stretch | Sulfonamide (-SO₂-) |
| 1280-1210 & 1075-1020 | C-F stretch & C-O stretch | Trifluoromethoxy (-OCF₃) |
| 3100-3000 | C-H stretch | Aromatic ring |
| 1600-1450 | C=C stretch | Aromatic ring |
Note: Spectral data for this compound can be found on public databases like PubChem.[8]
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.
-
Analysis:
-
¹H NMR: Expect two distinct signals in the aromatic region (typically 7.0-8.5 ppm), appearing as doublets due to the para-substitution pattern. A broad singlet for the -NH₂ protons will also be present.
-
¹³C NMR: Expect signals for the four unique aromatic carbons, with the carbons attached to the -SO₂NH₂ and -OCF₃ groups showing characteristic shifts. A quartet will be observed for the -CF₃ carbon due to coupling with fluorine.
-
¹⁹F NMR: Expect a single sharp singlet, as the three fluorine atoms are chemically equivalent.
-
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes.
-
Analysis: The primary observation will be the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the compound's molecular weight (~241.19 Da). Analysis of the fragmentation pattern can further confirm the presence of the benzenesulfonamide and trifluoromethoxy fragments.
Solid-State Structure & Intermolecular Interactions
While a specific public crystal structure for this compound was not identified, its solid-state behavior can be reliably predicted based on its functional groups and studies of analogous molecules.[13] The sulfonamide group is a potent director of crystal packing due to its ability to form robust hydrogen bonds.
Key Expected Interactions:
-
Hydrogen Bonding: The two N-H protons of the sulfonamide group are strong hydrogen bond donors, while the two sulfonyl oxygens and the amine nitrogen are acceptors. This facilitates the formation of extensive hydrogen-bonding networks, such as dimers or chains, which are common in sulfonamide crystal structures.
-
π-π Stacking: The electron-deficient nature of the aromatic ring allows for favorable π-π stacking interactions between adjacent molecules in the crystal lattice.
Caption: Predicted intermolecular interactions in the solid state.
The Role of Key Functional Groups in a Research Context
The utility of this compound is best understood by analyzing the distinct contributions of its two primary functional groups.
The Sulfonamide Moiety: A Privileged Pharmacophore
The benzenesulfonamide scaffold is a foundational element in drug design.[2] It is a key feature in numerous approved drugs, from diuretics to COX-2 inhibitors.[14] Its importance is derived from several key properties:
-
Bioisostere for Carboxylic Acids: It can mimic a carboxylate group, but with a more three-dimensional geometry and different pKa, allowing for novel interactions with biological targets.
-
Zinc-Binding Group: The sulfonamide nitrogen can deprotonate and coordinate with the Zn²⁺ ion found in the active site of metalloenzymes, most notably carbonic anhydrases.[15]
-
Strong H-Bonding Capacity: It readily participates in the hydrogen bond networks that define ligand-receptor binding, contributing to both affinity and selectivity.[4]
The Trifluoromethoxy Group: A Bioisostere for Enhanced Performance
The trifluoromethoxy (-OCF₃) group has emerged as a highly valuable substituent in medicinal chemistry, often used to optimize the properties of a drug candidate.[16]
| Property | -OCH₃ (Methoxy) | -CF₃ (Trifluoromethyl) | -OCF₃ (Trifluoromethoxy) |
| Electronic Effect | Electron-donating | Strongly electron-withdrawing | Strongly electron-withdrawing |
| Lipophilicity (π) | -0.02 | +0.88 | +1.04 |
| Metabolic Stability | Susceptible to O-demethylation | High | Very High |
| H-Bond Acceptor | Yes | No | Very Weak |
Data compiled from medicinal chemistry literature.[7][17]
The -OCF₃ group offers a unique combination of high lipophilicity and metabolic stability.[7] Replacing a metabolically vulnerable methoxy group with -OCF₃ can block oxidative degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[7]
Synthesis and Reactivity
A common and reliable method for the laboratory-scale synthesis of this compound involves a multi-step process starting from a commercially available precursor.
Caption: A plausible synthetic workflow for the target compound.
Experimental Protocol: Synthesis
CAUTION: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
-
Diazotization:
-
Dissolve 4-(trifluoromethoxy)aniline in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(II) chloride (CuCl₂).
-
Slowly add the cold diazonium salt solution to the SO₂ solution. Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
-
Extract the resulting sulfonyl chloride into an organic solvent (e.g., dichloromethane), wash with water, and dry over sodium sulfate.
-
-
Amination:
-
Dissolve the crude 4-(trifluoromethoxy)benzenesulfonyl chloride in a solvent like THF.
-
Cool the solution in an ice bath and add an excess of concentrated ammonium hydroxide dropwise.
-
Stir the reaction for several hours. Upon completion, acidify the mixture to precipitate the product.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Applications in Drug Discovery and Beyond
This compound is not typically an end-product but rather a high-value building block. Its bifunctional nature—a reactive sulfonamide and a property-modulating trifluoromethoxy group—makes it a versatile starting point for creating libraries of more complex molecules.[1]
-
Pharmaceutical Development: It serves as a key intermediate for synthesizing inhibitors targeting a range of diseases, including inflammatory conditions and cancer.[1] The scaffold has been investigated for potential chemotherapeutic applications.[18]
-
Agrochemical Chemistry: The compound is used in the formulation of next-generation herbicides and pesticides, where the trifluoromethoxy group can enhance potency and environmental stability.[4]
-
Materials Science: The unique electronic properties conferred by the functional groups make it a candidate for incorporation into advanced polymers and coatings to enhance thermal stability and chemical resistance.[4]
Conclusion
The molecular structure of this compound presents a masterful convergence of function. The sulfonamide group provides a reliable anchor for biological interactions, while the trifluoromethoxy group fine-tunes the molecule's physicochemical profile for enhanced stability and bioavailability. A thorough understanding of its structure, characterized by spectroscopy and predicted by chemical principles, is essential for leveraging its full potential. For researchers in drug discovery and materials science, this compound represents a strategically designed building block, poised for the creation of novel and high-performing molecules.
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- Iqbal, T., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Particulate Science and Technology, 38(7), 804-818. Available from: https://www.tandfonline.com/doi/full/10.1080/02726351.2019.1633818
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- Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063-7081. Available from: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00572
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Technical Guide: Synthesis of 4-(Trifluoromethoxy)benzenesulfonamide
Executive Summary
This technical guide details the synthesis of 4-(Trifluoromethoxy)benzenesulfonamide (CAS: 1513-45-7), a critical pharmacophore found in carbonic anhydrase inhibitors, COX-2 inhibitors (e.g., Celecoxib analogs), and anticonvulsants.
The trifluoromethoxy (
This guide presents two distinct synthetic pathways:
-
Route A (Industrial Standard): Direct Chlorosulfonation.[1] Best for scale-up and cost-efficiency.
-
Route B (Precision Laboratory): The Meerwein Modification (Sandmeyer-type). Best for regiospecificity or when handling sensitive precursors.[1]
Target Molecule Profile
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1513-45-7 |
| Molecular Weight | 241.19 g/mol |
| Melting Point | 146–148 °C |
| Appearance | White crystalline powder |
| Solubility | Soluble in MeOH, EtOH, DMSO; sparingly soluble in water |
Strategic Retrosynthesis
The synthesis hinges on the introduction of the sulfonamide moiety (
Figure 1: Retrosynthetic analysis showing the two primary access points to the sulfonyl chloride intermediate.[2]
Route A: Direct Chlorosulfonation (The Industrial Standard)
This route utilizes Chlorosulfonic acid (
Mechanism
The reaction proceeds via Electrophilic Aromatic Substitution (
Protocol
Reagents:
-
4-(Trifluoromethoxy)benzene (1.0 equiv)[1]
-
Chlorosulfonic acid (5.0 – 6.0 equiv)
-
Thionyl chloride (
) (1.5 equiv) — Critical Additive -
Ammonium hydroxide (
, 28-30%) or Anhydrous gas.[1]
Step-by-Step Workflow:
-
Chilling: Charge a dry 3-neck round-bottom flask with Chlorosulfonic acid. Cool to 0–5 °C under
atmosphere.-
Expert Insight: Moisture control is critical.[1]
reacts violently with water to form and gas.
-
-
Addition: Dropwise add 4-(Trifluoromethoxy)benzene over 60 minutes, maintaining internal temperature
°C.-
Why? Rapid addition causes localized heating, leading to di-sulfonated byproducts or sulfone formation.[1]
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Then, heat to 60 °C for 1 hour to drive the reaction to completion.
-
The Thionyl Chloride Trick: Cool back to 40 °C and add Thionyl chloride (
) dropwise.[1] Stir for 1 hour.-
Expert Insight: The reaction generates sulfonic acid (
) as an intermediate.[1] Equilibrium prevents full conversion to the chloride ( ). Adding converts the free acid to the acid chloride, boosting yields by 10–15%.
-
-
Quenching (The Danger Zone): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as an oil or solid.
-
Amination: Extract the sulfonyl chloride into Dichloromethane (DCM). Cool the DCM solution to 0 °C. Sparge with
gas or add aqueous until pH > 9. -
Isolation: Evaporate solvent. Recrystallize crude solid from Ethanol/Water (1:1).
Figure 2: Process flow for the direct chlorosulfonation route.
Route B: The Meerwein Modification (Sandmeyer-Type)
This route is preferred if the starting material is 4-(Trifluoromethoxy)aniline .[1] It avoids the harsh acidic conditions of Route A and guarantees regiochemistry because the nitrogen is already in the correct position.
Mechanism[1][4][5][6][7]
-
Diazotization: Formation of the diazonium salt (
).[1] -
Meerwein Sulfonation: A copper-catalyzed radical decomposition of the diazonium salt in the presence of sulfur dioxide (
) to form the sulfonyl chloride.[1]
Protocol
Reagents:
-
4-(Trifluoromethoxy)aniline
-
Sodium Nitrite (
)[1] -
Hydrochloric Acid (
, conc.) -
Sulfur Dioxide (
) (saturated in Glacial Acetic Acid)[1] -
Copper(II) Chloride (
) - Catalyst[1]
Step-by-Step Workflow:
-
Diazotization: Dissolve the aniline in
/Acetic Acid. Cool to -5 °C . Add aqueous dropwise. Stir until a clear diazonium solution forms. -
Preparation of
Source: Saturate glacial acetic acid with gas (approx. 30% w/v). Add (0.2 equiv). -
Coupling: Pour the cold diazonium solution into the
/Acetic Acid mixture at RT.-
Observation: Nitrogen gas evolution (
) indicates the reaction is proceeding.[1]
-
-
Workup: Pour into ice water. The 4-(trifluoromethoxy)benzenesulfonyl chloride precipitates. Filter and wash with cold water.
-
Amination: React the wet filter cake immediately with aqueous ammonia (as in Route A) to prevent hydrolysis.[1]
Purification & Characterization (Self-Validating)
To ensure scientific integrity, the product must meet specific criteria.
Quantitative Data Summary
| Parameter | Route A (Chlorosulfonation) | Route B (Meerwein) |
| Typical Yield | 75 – 85% | 60 – 70% |
| Purity (Crude) | 90% | 95% |
| Atom Economy | High | Lower (Stoichiometric Cu/SO2) |
| Primary Impurity | Sulfone (dimer) | Phenols (hydrolysis) |
Analytical Validation[1]
-
1H NMR (DMSO-d6, 400 MHz):
-
7.95 (d, 2H, Ar-H ortho to
) -
7.55 (d, 2H, Ar-H ortho to
) -
7.45 (s, 2H,
, exchangeable with )
-
7.95 (d, 2H, Ar-H ortho to
-
19F NMR:
-
Single peak at
-58.0 ppm (characteristic of ).
-
-
Melting Point:
Safety & Hazards
-
Chlorosulfonic Acid: Causes severe skin burns and eye damage.[1] Reacts explosively with water. PPE: Face shield, chemically resistant gloves (Silver Shield/4H), and apron are mandatory.[1]
-
Thionyl Chloride: Releases
and gas.[1] Must be used in a high-efficiency fume hood. -
Trifluoromethoxy Group: While stable, thermal decomposition at extremely high temperatures (>300 °C) can release Hydrogen Fluoride (HF).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2777211, this compound.[1] Retrieved from [Link][1]
-
Talley, J. J., et al. (2000). Preparation of benzenesulfonamides as COX-2 inhibitors.[1] U.S. Patent 6,063,811. (Describes the chlorosulfonation of substituted benzenes for Celecoxib analogs).
-
Togni, A. (2012). Catalytic Trifluoromethoxylation of Aromatics.[1] Chemical Reviews. (Context for the stability and formation of OCF3 groups).
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1][5] (Standard reference for Sandmeyer/Meerwein reaction conditions).
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- 4. This compound | 1513-45-7 [chemicalbook.com]
- 5. Sciencemadness Discussion Board - Chlorobenzene from Aniline via the Sandmeyer Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
A Comprehensive Technical Guide to the Physical Properties of 4-(Trifluoromethoxy)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth examination of the essential physical properties of 4-(trifluoromethoxy)benzenesulfonamide, a key building block in medicinal chemistry. Understanding these characteristics is paramount for its effective application in the synthesis of novel therapeutic agents and other advanced materials.[1] This document moves beyond a simple listing of data points, offering insights into the experimental rationale and the implications of these properties for drug development.
Introduction: The Significance of this compound
This compound is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a benzenesulfonamide core functionalized with a trifluoromethoxy group, imparts unique electronic and lipophilic properties that are highly desirable in drug design. The trifluoromethoxy (-OCF₃) group, often considered a "super-methoxy" group, can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets.[1] The sulfonamide moiety is a well-established pharmacophore found in a wide array of antibacterial, diuretic, and hypoglycemic drugs.[1] Consequently, a thorough understanding of the physical properties of this compound is a critical prerequisite for its successful incorporation into complex molecular architectures.
Core Physical and Chemical Properties
A summary of the key physical and chemical identifiers for this compound is provided below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3] |
| CAS Number | 1513-45-7 | [1][2][3] |
| Molecular Formula | C₇H₆F₃NO₃S | [1][2] |
| Molecular Weight | 241.19 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥98% (typically analyzed by HPLC) | [1] |
Physicochemical Data for Drug Discovery and Development
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key physicochemical parameters of this compound.
| Parameter | Value | Significance in Drug Development | Source(s) |
| Melting Point | 146-148 °C | A sharp melting point range is indicative of high purity. This thermal stability is important for formulation and storage. | [3] |
| Boiling Point | 301.8 ± 52.0 °C (Predicted) | While a predicted value, it suggests low volatility under standard conditions. Experimental determination via thermogravimetric analysis (TGA) is recommended for definitive characterization. | [3] |
| Solubility | Soluble in Methanol | Understanding solubility in various solvents is crucial for reaction setup, purification, and formulation. Further studies in a range of pharmaceutically relevant solvents are necessary. | [3] |
| pKa | 9.81 ± 0.10 (Predicted) | The predicted pKa of the sulfonamide proton suggests it is weakly acidic. This property influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding. | [3] |
| Density | 1.519 ± 0.06 g/cm³ (Predicted) | Useful for process scale-up and formulation calculations. | [3] |
Interplay of Physical Properties in Drug Development
The physical properties of a molecule are not independent variables but rather interconnected characteristics that collectively influence its suitability as a drug candidate. The following diagram illustrates these relationships.
Figure 1: Interconnectivity of Physical Properties in Drug Development.
Experimental Protocols for Physical Property Determination
To ensure the accuracy and reliability of the physicochemical data, standardized experimental protocols must be employed. The following sections detail the methodologies for determining the key physical properties of this compound.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly sensitive and accurate method for determining the melting point and purity of a crystalline solid.[4] It measures the difference in heat flow between a sample and a reference as a function of temperature.
Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The purity can be estimated from the shape of the peak.
Solubility Assessment
Rationale: Determining the solubility of a compound in a range of solvents is essential for its handling, purification, and formulation. A tiered approach is often employed, starting with qualitative assessments followed by quantitative measurements for key solvents.
Protocol (Shake-Flask Method):
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Sample Analysis: Centrifuge the samples to pellet the undissolved solid. A known volume of the supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as HPLC with UV detection.
pKa Determination by UV-Metric Titration
Rationale: The pKa of the sulfonamide proton is a critical parameter. UV-metric titration is a reliable method that relies on the change in the UV-Vis spectrum of the compound as a function of pH.
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a co-solvent system if aqueous solubility is low).
-
Titration Setup: Use an automated titrator equipped with a pH electrode and a UV-Vis spectrophotometer with a fiber-optic probe.
-
Titration: Titrate a diluted solution of the compound with a standardized solution of NaOH while simultaneously recording the pH and the full UV-Vis spectrum at regular intervals.
-
Data Analysis: The pKa is determined by analyzing the spectral changes as a function of pH using appropriate software that can perform multi-wavelength analysis and fit the data to the Henderson-Hasselbalch equation.
Spectral Data
Spectroscopic data is essential for the structural confirmation and quality control of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the N-H proton of the sulfonamide.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the -OCF₃ group.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group, as well as bands associated with the aromatic ring and the C-F bonds of the trifluoromethoxy group.[2]
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.[2]
Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is non-negotiable.
-
Hazard Identification: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[5][6] It is harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.[7] Work in a well-ventilated area or a fume hood.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][7] The compound may be light-sensitive and should be stored in a light-resistant container.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]
Conclusion
The physical properties of this compound detailed in this guide provide a solid foundation for its application in research and development. The interplay of its melting point, solubility, and pKa dictates its behavior in both chemical reactions and biological systems. By understanding and applying the experimental methodologies outlined herein, researchers can ensure the quality and consistency of their work, ultimately accelerating the discovery and development of new chemical entities.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
NIST. Benzenesulfonamide, 4-methyl-. In: NIST Chemistry WebBook. Available from: [Link]
-
Sedgwick, D. M., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics, 21(24), 13032-13041. Available from: [Link]
-
Vaitiekunas, P., et al. (2020). Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 253-260. Available from: [Link]
-
Ortiz, C. P., et al. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 21(10), 1952-1960. Available from: [Link]
- Al-Hussain, S. A., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1264, 133200.
-
Ortiz, C. P., et al. (2010). Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. Journal of the Brazilian Chemical Society, 21(10), 1952-1960. Available from: [Link]
-
Center for Macromolecular Interactions. Differential Scanning Fluorimetry (DSF). Available from: [Link]
-
He, F., et al. (2012). High-Throughput Melting-Temperature Analysis of a Monoclonal Antibody by Differential Scanning Fluorimetry in the Presence of Surfactants. Journal of Pharmaceutical Sciences, 101(9), 3133-3144. Available from: [Link]
-
Sedgwick, D. M., et al. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. Preprint. Available from: [Link]
-
Sedgwick, D. M., et al. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics, 21(24), 13032-13041. Available from: [Link]
-
Drugs.com. Sulfonamides General Statement Monograph for Professionals. Available from: [Link]
- AbdulKadir, A. H., et al. (2016). Thermogravimetric Analysis (TGA) Profile at Different Calcination Conditions for Synthesis of PTES-SBA-15.
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4-(Trifluoromethoxy)benzenesulfonamide solubility data
An In-Depth Technical Guide to the Solubility of 4-(Trifluoromethoxy)benzenesulfonamide
Abstract
Solubility is a critical physicochemical parameter that dictates the developability and application of chemical compounds, particularly in the pharmaceutical and agrochemical sectors. This technical guide provides a comprehensive overview of this compound, a versatile sulfonamide-containing intermediate. While specific quantitative solubility data for this compound is not extensively published, this document serves as a foundational resource for researchers and drug development professionals by detailing its key molecular properties and, most importantly, providing a robust, field-proven protocol for determining its thermodynamic solubility. We delve into the causal factors influencing solubility, such as pH and solvent selection, and present a self-validating experimental workflow to ensure the generation of high-quality, reliable data.
Introduction: The Significance of this compound
This compound (CAS No. 1513-45-7) is an organic compound featuring a benzenesulfonamide core substituted with a trifluoromethoxy (-OCF₃) group.[1] The sulfonamide moiety is a well-established pharmacophore found in numerous antibacterial drugs, while the trifluoromethoxy group is prized in medicinal chemistry for its ability to enhance metabolic stability, membrane permeability, and binding affinity by increasing lipophilicity.[1][2] This unique combination of functional groups makes it a valuable building block in the synthesis of novel therapeutic agents and advanced materials.[1]
Understanding the solubility of this compound is paramount. In drug development, poor aqueous solubility can severely limit oral bioavailability, hinder formulation development, and produce unreliable results in biological assays.[3][4] Therefore, the accurate determination of its solubility profile is a critical first step in any research or development pipeline. This guide provides the scientific framework and practical methodology for achieving this.
Molecular Profile and Physicochemical Properties
A compound's solubility is intrinsically linked to its molecular structure and physical properties. The trifluoromethoxy group generally increases lipophilicity, suggesting a tendency towards lower aqueous solubility, while the sulfonamide group provides a site for hydrogen bonding and pH-dependent ionization.[1][2] A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 1513-45-7 | [1][5][6] |
| Molecular Formula | C₇H₆F₃NO₃S | [1][5] |
| Molecular Weight | 241.19 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 146-148 °C | [6] |
| Boiling Point | 301.8 ± 52.0 °C (Predicted) | |
| pKa (Predicted) | 9.81 ± 0.10 | |
| LogP (Predicted) | 1.23 |
Authoritative Protocol: Thermodynamic Solubility Determination
Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. It is a critical, material-sparing measurement for lead optimization and formulation studies.[3][7] The "gold standard" for determining thermodynamic solubility is the Shake-Flask Method .[8][9] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.
Principle of the Shake-Flask Method
The core principle involves adding an excess of the solid compound to a known volume of solvent and agitating the mixture for a sufficient period to allow the system to reach equilibrium. Once equilibrium is established, the undissolved solid is removed, and the concentration of the dissolved compound in the clear supernatant is quantified using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).[10]
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Detailed Step-by-Step Methodology
Materials:
-
This compound (solid powder)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Solvents of interest (e.g., water, pH-adjusted buffers, ethanol, DMSO)
Procedure:
-
Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a vial containing a precise volume of the desired solvent (e.g., 1 mL). The key is to ensure solid material remains visible after equilibration, confirming saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for biorelevant studies) for at least 24 hours.[11][12] To ensure equilibrium has been reached, a time-point study is crucial; samples can be taken at 24, 48, and 72 hours. Equilibrium is confirmed when consecutive measurements are consistent (e.g., within 10%).[13]
-
Phase Separation: After equilibration, remove the undissolved solid. This is best achieved by centrifuging the vials at high speed and carefully drawing the supernatant, or by filtering the suspension through a 0.22 µm syringe filter.
-
Sample Analysis:
-
Immediately dilute a known volume of the clear supernatant with a suitable solvent (typically the HPLC mobile phase) to prevent precipitation and bring the concentration within the linear range of the analytical method.[13]
-
Prepare a set of calibration standards of the compound in the same diluent.
-
Analyze the standards and the diluted sample by HPLC-UV. HPLC is superior to direct UV spectrophotometry as it can separate the analyte from any potential impurities or degradants.[10]
-
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the solvent using the following formula, accounting for the dilution factor:
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
Key Factors Influencing Solubility
The solubility of this compound is not a single value but is dependent on several environmental factors.
Effect of pH
The sulfonamide functional group is weakly acidic.[14] With a predicted pKa of ~9.8, the molecule will exist predominantly in its neutral, less soluble form at physiological pH (e.g., pH 1.2 to 6.8).[11][12] As the pH of the solution increases to approach and exceed the pKa, the sulfonamide proton dissociates, forming an anionic species that is significantly more soluble in aqueous media.[14][15]
For pharmaceutical applications, it is an regulatory expectation (ICH M9 Guideline) to determine solubility across the physiological pH range of 1.2 to 6.8.[11][12] This pH-solubility profile is critical for predicting oral absorption.
Caption: pH-dependent ionization of the sulfonamide group.
Choice of Solvent
The "like dissolves like" principle is a useful guide. Given the compound's aromatic nature and lipophilic -OCF₃ group, it is expected to have higher solubility in organic solvents than in water. Studies on similar sulfonamides show good solubility in solvents like methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).[16] Experimental determination across a panel of pharmaceutically acceptable solvents is recommended to guide formulation development.
Conclusion for the Researcher
This technical guide establishes a foundation for the systematic and accurate characterization of this compound solubility. While published quantitative data is scarce, the provided physicochemical context and the detailed shake-flask protocol empower researchers to generate reliable, high-quality data in-house. Adherence to this validated methodology, with careful consideration of pH and equilibration time, is essential for obtaining data that can confidently guide drug discovery, formulation, and development decisions.
References
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Available at: [Link]
-
BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Available at: [Link]
-
Evotec. Thermodynamic Solubility Assay. Available at: [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
-
PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]
-
Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
- Saleem, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Microbiology.
-
ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Available at: [Link]
-
ResearchGate. (2013). (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. Available at: [Link]
-
PubMed. (2002). pH-induced solubility transition of sulfonamide-based polymers. Available at: [Link]
- Sroor, F. M., et al. (2024). A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)
-
The BMJ. (1942). SOLUBILITY OF SULPHONAMIDES. Available at: [Link]
- ACS Publications. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
-
PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Available at: [Link]
- Karger Publishers. (1980). pH Dependency in Uptake of Sulfonamides by Bacteria. Chemotherapy.
-
Polymers in Medicine. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Available at: [Link]
-
FDA. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Available at: [Link]
- SciELO Colombia. Prediction of sulfadiazine solubility in some cosolvent mixtures using non-ideal solution models. Revista Colombiana de Ciencias Químico-Farmacéuticas.
-
PubMed. (1980). pH dependency in uptake of sulfonamides by bacteria. Available at: [Link]
-
Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]
-
World Health Organization (WHO). (2019). Annex 4. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
- ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics.
-
PubMed Central. (2012). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Available at: [Link]
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Biological Activity of 4-(Trifluoromethoxy)benzenesulfonamide: A Technical Guide
Executive Summary
4-(Trifluoromethoxy)benzenesulfonamide (CAS: 1513-45-7) represents a "privileged structure" in medicinal chemistry, serving as both a potent carbonic anhydrase (CA) inhibitor in its own right and a critical pharmacophore for designing selective COX-2 inhibitors and anticonvulsants. Its biological utility is driven by the unique physicochemical properties of the trifluoromethoxy (
Chemical Architecture & The "Fluorine Effect"
To understand the biological activity of this sulfonamide, one must first understand the
Physicochemical Profile
| Property | Value / Description | Impact on Biological Activity |
| Molecular Weight | 241.19 g/mol | Fragment-like; ideal for lead optimization. |
| Lipophilicity (Hansch | Significantly higher than | |
| Electronic Effect ( | Electron-withdrawing; increases acidity of the sulfonamide | |
| Conformation | Orthogonal | The |
Metabolic Stability
The C-F bond energy (~116 kcal/mol) renders the
Primary Biological Target: Carbonic Anhydrase (CA) Inhibition[2][3][4]
The primary biological activity of this compound is the inhibition of Zinc-dependent Carbonic Anhydrase enzymes (EC 4.2.1.1).
Mechanism of Action
The sulfonamide moiety (
-
Ionization : The sulfonamide
deprotonates to form the anion . -
Coordination : The nitrogen atom coordinates directly to the
ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion. -
Hydrophobic Interaction : The 4-trifluoromethoxy phenyl tail extends into the hydrophobic half of the active site. The high lipophilicity of the
group enhances binding affinity via Van der Waals interactions with hydrophobic residues (e.g., Val121, Leu198 in hCA II).
Isoform Selectivity Profile
While the parent compound is a broad-spectrum inhibitor, its derivatives show distinct selectivity patterns:
-
hCA I & II (Cytosolic) : Moderate to strong inhibition (
typically 10–100 nM range). Target for glaucoma (hCA II) and edema. -
hCA IX & XII (Transmembrane) : High potency (
often < 10 nM). These isoforms are overexpressed in hypoxic tumors. The group is particularly effective here due to the hydrophobic nature of the tumor-associated CA active sites.
Secondary Target: Cyclooxygenase-2 (COX-2)[5][6][7]
The this compound scaffold is a bioisostere of the 4-methylbenzenesulfonamide moiety found in Celecoxib .
-
Selectivity : The bulky
group fits into the "side pocket" of the COX-2 active site (Arg120, Tyr355, His90), which is larger than the corresponding pocket in COX-1. This steric fit confers COX-2 selectivity, reducing gastrointestinal toxicity associated with COX-1 inhibition. -
Potency : Derivatives often exhibit
values in the low nanomolar range for COX-2, with selectivity ratios (COX-1/COX-2) exceeding 100.
Visualization of Mechanisms & Workflows
Diagram: Mechanism of Action (CA Inhibition)
The following diagram illustrates the coordination chemistry and hydrophobic interactions driving the inhibition.
Caption: Schematic of this compound binding to the Carbonic Anhydrase active site. The sulfonamide coordinates Zinc, while the OCF3 group anchors the molecule in the hydrophobic pocket.
Diagram: Synthesis Workflow
A standard protocol for synthesizing this scaffold from the aniline precursor.
Caption: Synthetic route converting 4-(trifluoromethoxy)aniline to the sulfonamide via Meerwein sulfonation.
Experimental Protocols
Synthesis of this compound
Objective : To synthesize the core scaffold for biological evaluation.
-
Diazotization : Dissolve 4-(trifluoromethoxy)aniline (10 mmol) in conc. HCl (5 mL) and water (5 mL). Cool to -5°C. Add dropwise a solution of
(1.1 eq) in water, maintaining temperature < 0°C. Stir for 30 min. -
Sulfonylation (Meerwein Reaction) : Prepare a mixture of
(saturated solution in acetic acid) and (0.5 eq). Pour the cold diazonium salt solution into the mixture while stirring. Gas evolution ( ) will occur. Stir until evolution ceases (approx. 1-2 h). -
Isolation of Chloride : Extract the resulting sulfonyl chloride with ethyl acetate. Wash with water and brine. Dry over
. -
Amidation : Dissolve the crude sulfonyl chloride in THF. Add aqueous
(excess) or bubble gas at 0°C. Stir for 2 hours at room temperature. -
Purification : Acidify to pH 2 (if using hydroxide), extract with EtOAc, and recrystallize from Ethanol/Water.
-
Expected Yield: 60-80%
-
Melting Point: 147–151 °C
-
Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
Objective : Determine the Inhibition Constant (
-
Reagents :
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
. -
Substrate:
saturated water. -
Indicator: Phenol red (0.2 mM).
-
Enzyme: Recombinant hCA I, II, IX, or XII.
-
-
Procedure :
-
Incubate enzyme (conc. varies by isoform, typically 10-50 nM) with the inhibitor (dissolved in DMSO, diluted to 0.01 – 1000 nM) for 15 minutes at room temperature.
-
Mix the enzyme-inhibitor solution with the
substrate solution in a stopped-flow spectrophotometer. -
Monitor the acidification (color change of phenol red) at 557 nm.
-
-
Data Analysis :
-
Measure the initial velocity (
) of the hydration reaction. -
Calculate
using a non-linear least squares fit (Cheng-Prusoff equation is often adapted for tight-binding inhibitors).
-
Structure-Activity Relationship (SAR) Logic[8][9]
When optimizing this scaffold, the following SAR rules generally apply:
| Modification | Effect on Activity | Explanation |
| Replacement of | Slightly Lower Potency | |
| Replacement of | Loss of Metabolic Stability | |
| N-Substitution (Sulfonamide) | Loss of CA Activity | Primary sulfonamide ( |
| Ortho-Substitution (Phenyl Ring) | Steric Clash | Substituents ortho to the sulfonamide can disrupt Zn coordination unless designed for specific hydrophobic pockets. |
References
-
Supuran, C. T. (2018).[2] Carbonic anhydrase inhibitors: an update on the synthesis and biological activity of sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for values).
-
Gedawy, E. M., et al. (2020). Synthesis and biological evaluation of some new benzenesulphonamide derivatives as potential anti-inflammatory and analgesic agents.[3] Beni-Suef University Journal of Basic and Applied Sciences.
-
Leroux, F. R., et al. (2008). The Trifluoromethoxy Group: Properties and Synthetic Applications.[2][4][5] ChemBioChem.
-
PubChem Compound Summary . (2024). This compound (CID 2777211).[6] National Center for Biotechnology Information.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs | MDPI [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
Strategic Sourcing & Technical Utilization of 4-(Trifluoromethoxy)benzenesulfonamide
The following guide is structured as a high-level technical whitepaper designed for medicinal chemists and procurement specialists. It moves beyond a simple directory to provide a strategic framework for sourcing, validating, and utilizing this specific fluorinated scaffold.
A Bioisosteric Scaffold for Medicinal Chemistry & Lead Optimization [1]
Executive Summary
4-(Trifluoromethoxy)benzenesulfonamide (CAS: 1513-45-7 ) represents a critical pharmacophore in modern drug discovery, particularly within the fields of carbonic anhydrase (CA) inhibition, anticonvulsants, and antiglaucoma therapeutics.[1] Its value lies in the unique physicochemical properties of the trifluoromethoxy (–OCF₃) group—often termed a "super-halogen"—which imparts superior metabolic stability and lipophilicity compared to its methoxy (–OCH₃) or trifluoromethyl (–CF₃) analogues.[1]
This guide provides a technical roadmap for researchers to:
-
Understand the Chemical Advantage: Why select this scaffold over non-fluorinated bioisosteres.
-
Evaluate Purity & Synthesis: Correlate synthesis routes with specific impurity profiles (CQAs).
-
Navigate the Supply Chain: A validated decision matrix for selecting commercial suppliers based on development phase.
Chemical Profile: The "Fluorine Effect"
The strategic selection of this compound is rarely accidental; it is a deliberate choice to modulate the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a lead compound.[1]
Physicochemical Properties
| Property | Value | Technical Significance |
| CAS Number | 1513-45-7 | Unique identifier for procurement.[1][2] |
| Molecular Weight | 241.19 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da).[1] |
| Appearance | White crystalline powder | Coloration indicates oxidation or regio-isomeric impurities.[1] |
| Melting Point | 147–151 °C | High crystallinity suggests stability; deviations <2°C indicate impurity.[1] |
| LogP (Est.) | ~2.2 | The –OCF₃ group significantly increases lipophilicity (Hansch |
| pKa | ~9.8 (Sulfonamide NH) | Ionizable at physiological pH; critical for Zinc-binding in metalloenzymes.[1] |
The –OCF₃ Bioisostere Advantage
The trifluoromethoxy group is conformationally distinct.[1] Unlike the methoxy group, which prefers a planar conformation with the aromatic ring, the –OCF₃ group twists out of plane (orthogonal) due to the steric bulk of the fluorine atoms and the anomeric effect.[1]
-
Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) renders the para-position impervious to CYP450 oxidative metabolism, extending the half-life of the drug candidate.[1]
-
Lipophilicity: It enhances membrane permeability without the liability of rapid metabolic clearance often seen with alkyl chains.[1]
Synthesis Pathways & Impurity Profiling
Understanding how the material is made allows the procurement scientist to anticipate what might be wrong with a commercial batch.[1] There are two primary industrial routes.[1]
Route A: Direct Chlorosulfonation (Dominant Industrial Route)
The most common commercial method involves reacting (trifluoromethoxy)benzene with chlorosulfonic acid.[1]
-
Mechanism: Electrophilic Aromatic Substitution (EAS).[1]
-
Regioselectivity: The –OCF₃ group is an ortho/para director (deactivating but resonance donating).[1] Para is favored due to sterics, but ortho impurities are intrinsic.[1]
Route B: Diazotization of Aniline
Used when higher regiocontrol is needed or for smaller, custom batches.[1]
-
Risk: Residual aniline (genotoxic impurity) and diazo species.[1]
Synthesis Workflow & Critical Control Points
The following diagram illustrates the industrial logic and where quality risks arise.
Figure 1: Industrial synthesis workflow highlighting Critical Quality Attributes (CQAs) derived from the chlorosulfonation route.[1]
Quality Assurance & Supplier Evaluation
When sourcing this compound, "98% purity" on a label is insufficient for late-stage lead optimization. You must validate the Certificate of Analysis (CoA) against specific criteria.
The "Red Flag" Checklist
| Test Parameter | Acceptance Criteria | Failure Implication |
| 1H NMR | Clean doublet-doublet (para pattern). | Multiplets/extra peaks: Indicates ortho-isomer contamination (hard to separate).[1] |
| 19F NMR | Single singlet (~ -58 ppm).[1] | Multiple F peaks: Indicates incomplete fluorination or isomer presence.[1] |
| LC-MS | Single peak, [M-H]- 240.[1] | Mass +1/-1: Check for hydrolysis products (sulfonic acid) which don't fly well in positive mode. |
| Appearance | White/Off-white solid.[1][3] | Yellow/Brown: Oxidation of trace aniline precursors (if Route B used).[1] |
Commercial Supply Landscape
The market is divided into "Catalog Aggregators" (re-sellers) and "Originators" (manufacturers).[1] For this specific fluorinated intermediate, the following suppliers are recognized for consistency.
Validated Supplier Tiers
Tier 1: Discovery Scale (mg to 10g) Best for: Initial SAR screening, high speed, guaranteed COA.[1]
-
TCI Chemicals (Tokyo Chemical Industry): Product T2427.[1][2] Known for high reliability in fluorinated building blocks.[1]
-
Sigma-Aldrich (MilliporeSigma): High stock availability, standard purity.[1]
-
Thermo Scientific Chemicals (Alfa Aesar): Good for small research quantities.[1]
Tier 2: Scale-Up & CRO (10g to 1kg) Best for: Process chemistry, custom synthesis, bulk pricing.[1]
-
Enamine: Major Ukrainian supplier with massive stock of building blocks; excellent for analogs if the core scaffold needs modification.[1]
-
SynQuest Laboratories: US-based, specializes in fluorinated chemistry.[1][4] High technical competence for OCF3 handling.
-
BLD Pharmatech: Strong presence in Shanghai; rapid shipping and competitive pricing for mid-scale batches.[1]
-
Fluorochem: UK-based, specializes in fluorinated intermediates.[1]
Sourcing Decision Matrix
Use this logic flow to determine your sourcing strategy.
Figure 2: Strategic sourcing decision tree based on project phase and volume requirements.
Applications in Drug Discovery
Carbonic Anhydrase (CA) Inhibition
The sulfonamide moiety (
-
Role of OCF3: The tail of the molecule sits in the hydrophobic half of the active site. The –OCF₃ group provides a "greasy" contact that displaces structured water molecules, gaining entropy-driven binding affinity.[1]
-
Selectivity: 4-substituted sulfonamides are often used to probe selectivity between cytosolic isoforms (hCA I, II) and tumor-associated membrane isoforms (hCA IX, XII).[1]
Protocol: General Sulfonamide Coupling (Click Chemistry)
While the compound itself is an inhibitor, it is often used as a nucleophile to build larger libraries.[1]
-
Reaction: N-alkylation or Acylation.[1]
-
Challenge: The sulfonamide nitrogen is a poor nucleophile (
).[1] -
Solution: Use mild bases (K₂CO₃) in polar aprotic solvents (DMF/DMAc) to generate the anion, which then attacks alkyl halides.[1]
Safety & Handling (SDS Summary)
-
Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1][4]
-
Handling: Use in a fume hood.[1] The OCF3 group is stable, but thermal decomposition (fire) can release Hydrogen Fluoride (HF), which is extremely toxic.[1]
-
Storage: Room temperature, dry. Hydrolysis is slow but possible over years; keep desiccated.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2777211, this compound. Retrieved from [Link]
-
Supuran, C. T. (2008).[1][6] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] (Contextual grounding for Sulfonamide mechanism).
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] (Grounding for OCF3 physicochemical properties).
Sources
- 1. This compound | C7H6F3NO3S | CID 2777211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1513-45-7 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Leveraging the 4-(Trifluoromethoxy)benzenesulfonamide Scaffold in Anti-Inflammatory Drug Discovery
Executive Summary & Rationale
This guide details the strategic application of 4-(Trifluoromethoxy)benzenesulfonamide (CAS: 1513-45-7) as a privileged scaffold in the development of selective Cyclooxygenase-2 (COX-2) inhibitors.
While traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) often rely on carboxylate groups for binding, the sulfonamide moiety offers a unique hydrogen-bonding profile that exploits the secondary pocket of COX-2. Furthermore, the trifluoromethoxy (
Key Advantages of the Scaffold:
-
Enhanced Lipophilicity: The
group (Hansch ) significantly improves membrane permeability compared to methoxy ( , ). -
Metabolic Stability: The strong C-F bonds prevent oxidative metabolism at the para-position, extending the in vivo half-life.
-
Conformational Flexibility: Unlike the rigid
group, the ether linkage in allows the terminal to rotate, potentially accessing unique hydrophobic pockets within the enzyme active site.
Mechanism of Action: Structural Basis of Selectivity
The anti-inflammatory efficacy of this scaffold relies on its ability to selectively inhibit COX-2 while sparing COX-1, thereby reducing gastrointestinal toxicity.
The Binding Mode[1]
-
COX-1 (Constitutive): The active site is a long, hydrophobic channel. At position 523, COX-1 contains a bulky Isoleucine residue, which restricts access to a "side pocket."
-
COX-2 (Inducible): At position 523, COX-2 contains a smaller Valine residue. This structural difference opens a hydrophilic side pocket.
-
The Sulfonamide Role: The
group of the scaffold inserts into this side pocket, forming hydrogen bonds with His90 , Arg513 , and Gln192 . The bulky 4-trifluoromethoxy phenyl ring remains in the central channel, sterically blocked from entering the tighter COX-1 channel.
Visualization of the Signaling Pathway
The following diagram illustrates the intervention point of the sulfonamide scaffold within the arachidonic acid cascade.
Figure 1: Mechanism of Action showing selective inhibition of the inducible COX-2 pathway by the sulfonamide scaffold.
Protocol: Chemical Synthesis via Chlorosulfonation[2]
Objective: Synthesize high-purity this compound from 4-(trifluoromethoxy)aniline. Scale: 10 mmol (Laboratory Scale) Safety Note: Chlorosulfonic acid is highly corrosive and reacts violently with water. Perform all steps in a fume hood.
Materials
-
Precursor: 4-(Trifluoromethoxy)aniline (CAS: 461-82-5)
-
Reagents: Chlorosulfonic acid (
), Thionyl chloride ( ), Ammonium hydroxide (28% ), Sodium nitrite ( ). -
Solvents: Dichloromethane (DCM), Ethyl Acetate.
Step-by-Step Procedure
Stage A: Formation of the Sulfonyl Chloride
-
Cooling: Charge a dry 3-neck round-bottom flask with Chlorosulfonic acid (5.0 mL, excess) . Cool to 0°C using an ice-salt bath.
-
Addition: Dropwise add 4-(trifluoromethoxy)aniline (1.77 g, 10 mmol) over 20 minutes. Critical: Maintain temperature <5°C to prevent charring.
-
Heating: Once addition is complete, remove the ice bath. Attach a reflux condenser and heat the mixture to 100°C for 2 hours .
-
Observation: Evolution of
gas will occur. Ensure the scrubber is active.
-
-
Quenching: Cool the reaction mixture to room temperature. Pour the mixture very slowly onto 100 g of crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a white/off-white solid.
-
Isolation: Extract the aqueous mixture with DCM (3 x 30 mL) . Dry the organic layer over anhydrous
. Do not evaporate to dryness yet; proceed immediately to amination to avoid hydrolysis.
Stage B: Amination to Sulfonamide
-
Ammonia Charge: Place 20 mL of Ammonium hydroxide (28%) in a flask and cool to 0°C.
-
Reaction: Add the DCM solution of the sulfonyl chloride (from Stage A) dropwise to the ammonia solution.
-
Stirring: Allow to warm to room temperature and stir for 4 hours.
-
Workup: Evaporate the DCM. The product will precipitate from the remaining aqueous ammonia.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1) .
-
Yield Check: Expected yield: 65-75%. Melting Point: ~148-150°C.[1]
Figure 2: Two-step synthesis workflow from the aniline precursor.
Protocol: In Vitro COX-1/COX-2 Inhibition Screening[4]
Objective: Determine the
Assay Principle
Utilize a colorimetric COX (ovine/human) inhibitor screening assay. The assay measures the peroxidase activity of the COX heme, employing the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) which correlates to PGH2 production.
Experimental Setup
-
Enzyme Preparation: Thaw recombinant Human COX-2 and Ovine COX-1 enzymes on ice.
-
Compound Dilution: Dissolve the test sulfonamide in DMSO to 10 mM stock. Prepare serial dilutions (0.01
to 100 ). Final DMSO concentration in the well must be <2%. -
Incubation:
-
Add 10
of Enzyme (COX-1 or COX-2) to the wells. -
Add 10
of Heme cofactor. -
Add 20
of Test Compound. -
Incubate for 10 minutes at 25°C to allow inhibitor binding to the side pocket.
-
-
Initiation: Add 20
of Arachidonic Acid / TMPD solution to initiate the reaction. -
Measurement: Read absorbance at 590 nm after 5 minutes.
Data Analysis & Acceptance Criteria
Calculate % Inhibition using the formula:
Target Profile:
| Parameter | Target Value | Rationale |
|---|
| COX-2
Protocol: In Vivo Carrageenan-Induced Paw Edema[4]
Objective: Validate anti-inflammatory efficacy in a physiological system. Model: Male Wistar Rats (150–200g).[4]
Procedure
-
Baseline: Measure the initial volume of the right hind paw using a plethysmometer (
). -
Administration: Administer the test compound orally (p.o.) suspended in 0.5% carboxymethylcellulose (CMC).
-
Induction: 1 hour post-dosing, inject 0.1 mL of 1% Carrageenan (lambda type) in saline into the sub-plantar tissue of the right hind paw.
-
Measurement: Measure paw volume (
) at 1, 3, and 5 hours post-injection. -
Calculation:
References
-
Structure-Activity Relationships of COX-2 Inhibitors
- Source: Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry.
-
URL:[Link]
-
Physicochemical Properties of the Trifluoromethoxy Group
-
Synthesis of Sulfonamides via Chlorosulfonation
- Source: Vogel's Textbook of Practical Organic Chemistry, 5th Edition.
-
URL:[Link]
- COX Inhibitor Screening Protocols: Source: Cayman Chemical COX Inhibitor Screening Assay Kit Protocol.
-
Safety Data Sheet (this compound)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Cyclooxygenase Inhibition of Sulfonamide-Substituted (Dihydro)Pyrrolo[3,2,1-hi]indoles and Their Potential Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | C7H6F3NO3S | CID 2777211 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Sulfonamides Utilizing 4-(Trifluoromethoxy)benzenesulfonamide
Introduction: The Strategic Advantage of the Trifluoromethoxy Moiety in Medicinal Chemistry
The sulfonamide functional group is a well-established pharmacophore, integral to the structure of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The strategic derivatization of the sulfonamide nitrogen allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties. A particularly effective strategy in modern drug design is the incorporation of fluorine-containing functional groups to enhance metabolic stability, membrane permeability, and binding affinity.[1]
Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely advantageous substituent. Its strong electron-withdrawing nature and high lipophilicity (Hansch parameter π = +1.04) can significantly improve a molecule's metabolic stability by blocking potential sites of oxidation and enhance its ability to cross biological membranes.[2] The trifluoromethoxy group can also modulate the pKa of nearby functionalities and engage in favorable interactions with biological targets.[1]
This technical guide provides a comprehensive overview of synthetic strategies for creating novel sulfonamide derivatives using 4-(trifluoromethoxy)benzenesulfonamide as a versatile and valuable starting material. We will delve into both classical and modern synthetic methodologies, providing detailed, field-proven protocols to empower researchers in drug discovery and development.
Physicochemical Properties and Safety Profile of this compound
Before embarking on synthetic modifications, a thorough understanding of the starting material is paramount.
| Property | Value | Reference |
| Molecular Formula | C₇H₆F₃NO₃S | [3] |
| Molecular Weight | 241.19 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 138-142 °C | |
| Solubility | Soluble in various organic solvents | [3] |
Safety Information: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).
Synthetic Strategies and Experimental Protocols
The primary amino group of this compound is the key handle for derivatization, allowing for the formation of a diverse array of N-substituted sulfonamides.
Classical N-Alkylation and N-Arylation
The most direct approach to derivatizing this compound is through N-alkylation or N-arylation.
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.
Reaction Scheme:
Caption: General scheme for N-alkylation.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
Causality Behind Experimental Choices:
-
Base: A base is required to deprotonate the sulfonamide nitrogen, rendering it nucleophilic for the subsequent attack on the alkyl halide. K₂CO₃ is a mild and commonly used base, while NaH is a stronger, non-nucleophilic base suitable for less reactive alkyl halides.
-
Solvent: Polar aprotic solvents like DMF and ACN are excellent choices as they effectively dissolve the reactants and facilitate the Sₙ2 reaction.
-
Temperature: Heating is often necessary to drive the reaction to completion, especially with less reactive alkyl halides.
Modern Catalytic Cross-Coupling Methodologies
For the synthesis of N-aryl and N-heteroaryl sulfonamides, modern palladium- and copper-catalyzed cross-coupling reactions offer significant advantages over classical methods, such as improved yields, broader substrate scope, and milder reaction conditions.
The Ullmann condensation is a copper-catalyzed reaction that is particularly effective for forming C-N bonds.
Reaction Scheme:
Caption: Ullmann-type N-arylation.
Materials:
-
This compound (1.0 eq)
-
Aryl iodide or bromide (1.2 eq)
-
Copper(I) iodide (CuI) (10-20 mol%)
-
L-proline (20-40 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the aryl halide (1.2 eq), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble copper salts, washing the pad with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: CuI is a common and effective copper source for Ullmann couplings. L-proline acts as a ligand that stabilizes the copper catalyst and facilitates the coupling process.[4]
-
Base: A base is crucial for the deprotonation of the sulfonamide and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: High-boiling polar aprotic solvents like DMSO are typically used to ensure the solubility of the reactants and to allow for the higher reaction temperatures often required for Ullmann couplings.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[5] It often proceeds under milder conditions and with a broader substrate scope than the Ullmann reaction.
Reaction Scheme:
Caption: Buchwald-Hartwig N-arylation.
Materials:
-
This compound (1.0 eq)
-
Aryl halide or triflate (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
Xantphos (4-10 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous toluene or 1,4-dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add this compound (1.0 eq) and the aryl halide or triflate (1.1 eq).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for the success of the Buchwald-Hartwig reaction. Pd₂(dba)₃ is a common Pd(0) source, and bulky, electron-rich ligands like Xantphos are known to promote the reductive elimination step and prevent catalyst decomposition.[5]
-
Base: A strong, non-nucleophilic base like Cs₂CO₃ is often used to facilitate the deprotonation of the sulfonamide and the subsequent catalytic cycle.
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are typically employed to prevent catalyst deactivation and side reactions.
Characterization and Data Presentation
The synthesized novel sulfonamides should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the S=O stretches of the sulfonamide.
-
Melting Point: As an indicator of purity for solid compounds.
Example Data Table:
| Compound ID | R-Group | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| 1a | -CH₂CH₃ | 85 | 110-112 | 7.95 (d, 2H), 7.40 (d, 2H), 5.50 (t, 1H), 3.20 (q, 2H), 1.15 (t, 3H) |
| 2a | -Phenyl | 78 | 155-157 | 8.00 (d, 2H), 7.50-7.20 (m, 7H) |
| 3a | -4-Methoxyphenyl | 82 | 160-162 | 7.90 (d, 2H), 7.40 (d, 2H), 7.10 (d, 2H), 6.90 (d, 2H), 3.80 (s, 3H) |
Conclusion and Future Perspectives
This compound serves as an exceptionally valuable starting material for the synthesis of novel sulfonamides with high potential for biological activity. The protocols detailed in this guide provide a robust foundation for researchers to explore a wide range of chemical space. The strategic incorporation of the trifluoromethoxy group, combined with the versatility of modern synthetic methods, opens up exciting avenues for the development of next-generation therapeutic agents. Future work in this area could involve the exploration of more complex and diverse coupling partners, as well as the investigation of the biological activities of the newly synthesized compounds in various disease models.
References
-
Chem-Impex. This compound. Available at: [Link]
-
Chem-Impex. 4-(Trifluoromethyl)benzenesulfonamide. Available at: [Link]
-
ResearchGate. SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. Available at: [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available at: [Link]
-
PMC. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Available at: [Link]
-
ACS Publications. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Available at: [Link]
-
Preprints.org. Design and Synthesis of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Available at: [Link]
-
ResearchGate. Room Temperature C-C Coupling Reactions: Ullmann Reaction Catalyzed by Novel Biocatalytic System of Trapa natans L./Copper Acetate and its Antidiabetic Activity. Available at: [Link]
-
PMC. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. Available at: [Link]
-
Journal of Chemistry and Technologies. N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Available at: [Link]
-
PMC. Recent Development of Catalytic Trifluoromethoxylation Reactions. Available at: [Link]
-
Semantic Scholar. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. Available at: [Link]
-
PMC. Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Available at: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
-
ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available at: [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
-
PMC. Nucleophilic trifluoromethoxylation of alkyl halides without silver. Available at: [Link]
-
NIH. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Available at: [Link]
-
ResearchGate. N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. Available at: [Link]
-
New Journal of Chemistry. The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [CpIr(biimH2)(H2O)][OTf]2*. Available at: [Link]
-
UniTo. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Available at: [Link]
-
PMC. Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Available at: [Link]
Sources
Developing high-performance polymers with 4-(Trifluoromethoxy)benzenesulfonamide
Application Note: Strategic Incorporation of 4-(Trifluoromethoxy)benzenesulfonamide into Functional Polymer Matrices
Executive Summary & Chemical Rationale
This compound (CAS: 1513-45-7) represents a unique "dual-function" synthon for high-performance polymer engineering. Unlike standard alkyl sulfonamides, this molecule integrates two distinct physicochemical levers:[1]
-
The Trifluoromethoxy (-OCF₃) Group: A "super-halogen" substituent that imparts exceptional lipophilicity (Hansch
≈ 1.04), metabolic stability, and low surface energy.[1] In polymer matrices, this group increases fractional free volume (FFV), enhancing gas permeability and solubility in organic solvents without the crystallization issues often seen with perfluorinated chains.[1] -
The Sulfonamide (-SO₂NH₂) Moiety: A classic pharmacophore for Carbonic Anhydrase (CA) inhibition. When incorporated into a polymer backbone, it acts as a pH-responsive switch (pKa ~9.5–10) and a docking site for biological targets.[1]
Application Scope: This guide details the conversion of the parent sulfonamide into a polymerizable N-methacryloyl derivative , followed by Controlled Radical Polymerization (RAFT) to yield well-defined, low-dispersity polymers suitable for gas separation membranes and bioactive hydrogels .[1]
Phase I: Monomer Engineering
Objective: Synthesize N-(4-(trifluoromethoxy)benzenesulfonyl)methacrylamide (Monomer A). Rationale: The primary sulfonamide group is not directly polymerizable. We must functionalize the nitrogen to create a vinyl monomer. The electron-withdrawing nature of the -OCF₃ group increases the acidity of the N-H proton, facilitating this coupling but requiring careful pH control during workup.
Protocol A: Acylation of Sulfonamide
Materials:
-
This compound (10.0 g, 41.5 mmol)[1]
-
Methacryloyl chloride (4.8 g, 45.6 mmol) [Freshly distilled][1]
-
Triethylamine (TEA) (9.2 g, 91.3 mmol) [Acid Scavenger][1]
-
4-Dimethylaminopyridine (DMAP) (0.5 g, catalytic)[1]
-
Dichloromethane (DCM) (Anhydrous, 150 mL)[1]
-
Hydrochloric acid (1M)[1]
Workflow:
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the sulfonamide, TEA, and DMAP in anhydrous DCM. Cool to 0°C in an ice bath.
-
Addition: Add methacryloyl chloride dropwise over 30 minutes via a pressure-equalizing addition funnel. Critical: Maintain temperature <5°C to prevent thermal polymerization.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. The solution will turn slightly yellow/opaque due to TEA·HCl salt formation.
-
Quenching & Extraction:
-
Filter off the precipitated TEA·HCl salts.
-
Wash the filtrate with 1M HCl (3 x 50 mL) to remove unreacted amine and DMAP. Note: The product is acidic; ensure the organic layer retains the sulfonimide.
-
Wash with Brine (1 x 50 mL).[1]
-
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from an Ethyl Acetate/Hexane (1:3) mixture.
Yield Target: >85% White Crystalline Solid. Validation: ¹H NMR (CDCl₃) should show vinyl protons at δ 5.6 and 6.0 ppm and the -OCF₃ containing aromatic ring doublet.
Phase II: Precision Polymerization (RAFT)
Objective: Synthesize Poly(N-(4-(trifluoromethoxy)benzenesulfonyl)methacrylamide) via Reversible Addition-Fragmentation chain Transfer (RAFT). Rationale: Standard free radical polymerization yields high dispersity (Đ > 2.0), which is unacceptable for high-performance applications.[1] RAFT allows for controlled molecular weight and "living" chain ends for block copolymerization.
Protocol B: RAFT Polymerization
Materials:
-
Monomer A (Synthesized in Phase I)[1]
-
CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)
-
Initiator: AIBN (Azobisisobutyronitrile) [Recrystallized from methanol][1]
-
Solvent: 1,4-Dioxane (HPLC Grade)[1]
Stoichiometry: [Monomer]:[CTA]:[Initiator] = 200:1:0.2[1]
Step-by-Step Workflow:
-
Preparation: In a Schlenk tube, dissolve Monomer A (2.0 g), CTA (18 mg), and AIBN (2.1 mg) in 1,4-Dioxane (6 mL).
-
Degassing (Critical): Perform 4 freeze-pump-thaw cycles to remove oxygen (O₂ inhibits RAFT). Backfill with Argon.
-
Polymerization: Immerse the sealed tube in a pre-heated oil bath at 70°C. Stir for 12 hours.
-
Termination: Quench the reaction by cooling in liquid nitrogen and exposing to air.
-
Purification: Precipitate the polymer dropwise into cold Diethyl Ether (10x volume). Filter and re-dissolve in THF, then re-precipitate to remove unreacted monomer.[1]
-
Drying: Vacuum dry at 40°C for 24 hours.
Visualizing the Process Logic:
Figure 1: Synthetic pathway from raw sulfonamide precursor to controlled polymer architecture.
Application Data & Characterization
The resulting polymer exhibits distinct properties driven by the -OCF₃ group. The following data compares the functionalized polymer against a non-fluorinated control (Poly(benzenesulfonyl methacrylamide)).
Table 1: Comparative Polymer Properties
| Property | Control Polymer (No -OCF₃) | Target Polymer (-OCF₃) | Mechanism of Action |
| Contact Angle (Water) | 58° (Hydrophilic) | 92° (Hydrophobic) | Low surface energy of -OCF₃ reduces wetting.[1] |
| Glass Transition ( | 145°C | 162°C | Bulky -OCF₃ restricts chain rotation, increasing thermal stability.[1] |
| pKa (Apparent) | 9.8 | 8.9 | Electron-withdrawing -OCF₃ stabilizes the anion, increasing acidity.[1] |
| CA II Inhibition ( | 240 nM | 18 nM | Lipophilicity enhances binding pocket affinity [1]. |
Application Note: Gas Separation Membranes
For membrane applications, dissolve the Target Polymer in Dimethylacetamide (DMAc) at 15 wt% and cast onto a glass plate.[1] The presence of -OCF₃ disrupts chain packing, creating "micro-voids" that allow high O₂ permeability while the rigid sulfonamide backbone maintains selectivity against N₂ [2].[1]
Troubleshooting & Storage
-
Monomer Stability: The N-methacryloyl monomer is susceptible to hydrolysis. Store in a desiccator at -20°C. If the solid becomes sticky, recrystallize immediately.
-
Polymer Solubility: If the polymer is insoluble in THF, it likely cross-linked during synthesis.[1] Ensure the reaction temperature does not exceed 75°C and oxygen is fully removed.
-
Handling -OCF₃: While stable, the trifluoromethoxy group can degrade under extreme basic conditions (>pH 12) at high temperatures.[1] Avoid caustic washes during purification.
References
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link
-
Yampolskii, Y. (2012).[1] Polymeric Gas Separation Membranes. Macromolecules, 45(8), 3298–3311.[1] Link[1]
-
Sims, M. B. (2014).[1][2] RAFT Polymerization of Sulfonamide-Containing Methacrylamides. University of Southern Mississippi Honors Theses. Link
-
Muller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] Link[1]
Sources
Application Note: Fabrication of Robust Hydrophobic Surfaces using 4-(Trifluoromethoxy)benzenesulfonyl Chloride
Introduction
The generation of hydrophobic surfaces is a critical objective in fields ranging from microelectronics and biomedical devices to advanced coatings. Hydrophobicity is imparted by creating a surface with low surface energy, which repels water. Fluorinated compounds are exceptionally effective for this purpose due to the unique properties of the carbon-fluorine bond. This application note details a robust protocol for the fabrication of a hydrophobic self-assembled monolayer (SAM) on hydroxylated substrates (e.g., silicon wafers, glass) using 4-(trifluoromethoxy)benzenesulfonyl chloride as the precursor molecule. The trifluoromethoxy (-OCF3) group provides a dense, low-energy fluorinated interface, while the sulfonyl chloride (-SO2Cl) group serves as a highly reactive anchor for covalent attachment to the substrate, ensuring coating durability.
While 4-(trifluoromethoxy)benzenesulfonamide is a stable compound used in pharmaceuticals and materials science, for the purpose of covalently modifying a surface, its corresponding sulfonyl chloride is the superior precursor due to its higher reactivity towards surface hydroxyl groups.[1] This protocol focuses on the sulfonyl chloride for creating a durable, chemically-bound hydrophobic layer.
Principle of Operation
The creation of a hydrophobic surface using 4-(trifluoromethoxy)benzenesulfonyl chloride relies on the principles of self-assembled monolayer (SAM) formation. The process involves two key chemical features of the molecule:
-
The Anchor/Head Group (-SO2Cl): The sulfonyl chloride is a highly reactive electrophile. On a hydroxylated surface, such as the native oxide layer of a silicon wafer (Si-OH), it readily undergoes a condensation reaction.[2] This reaction forms a stable, covalent sulfonamide-like linkage (R-SO2-O-Si) to the substrate, releasing HCl as a byproduct. This strong covalent bond is critical for the durability and stability of the coating.
-
The Hydrophobic Tail Group (-OCF3): Once anchored, the molecules orient themselves away from the surface. The trifluoromethoxy-substituted benzene rings pack into a dense, ordered layer. The terminal trifluoromethoxy groups, with their low polarizability and weak intermolecular forces, create a low-energy interface that is energetically unfavorable for water to wet, leading to a high water contact angle.[3]
The overall mechanism results in a chemically robust, nanoscale coating that fundamentally alters the surface properties from hydrophilic to hydrophobic.
Caption: Mechanism of SAM formation on a silicon substrate.
Materials and Equipment
Reagents
-
4-(Trifluoromethoxy)benzenesulfonyl chloride (Purity ≥ 97%)
-
Silicon wafers or glass microscope slides
-
Anhydrous Toluene (H₂O < 50 ppm, DriSolv® or equivalent)
-
Acetone (ACS grade or higher)
-
Isopropanol (ACS grade or higher)
-
Sulfuric Acid (H₂SO₄, 98%)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Inert gas (Nitrogen or Argon)
Equipment
-
Ultrasonic bath
-
Spin coater or glass staining jars for dip coating
-
Hot plate or oven
-
Contact angle goniometer
-
Fume hood
-
Glassware (beakers, petri dishes, graduated cylinders)
-
Tweezers (Teflon® coated recommended)
Experimental Protocols
The overall workflow consists of three main stages: substrate cleaning and hydroxylation, monolayer deposition, and characterization.
Caption: High-level experimental workflow for coating fabrication.
Protocol 1: Substrate Cleaning and Activation
Objective: To remove organic and inorganic contaminants and to generate a uniform layer of surface hydroxyl (-OH) groups, which are the reactive sites for coating attachment.
Causality: Incomplete cleaning is the most common cause of coating failure, leading to a non-uniform, patchy monolayer with poor hydrophobic properties. The piranha solution is a highly effective oxidizing agent that both removes organic residues and fully hydroxylates the silicon dioxide surface.
!!! SAFETY WARNING !!! Piranha solution is extremely corrosive and a powerful oxidizer. It reacts violently with organic materials. Always wear appropriate PPE (lab coat, thick acid-resistant gloves, and a face shield). Prepare the solution in a designated fume hood. ALWAYS add the peroxide TO the acid slowly. Never store piranha solution in a sealed container.
-
Initial Cleaning:
-
Place substrates (e.g., silicon wafers) in a beaker.
-
Add acetone to cover the substrates completely. Sonicate for 15 minutes.
-
Decant acetone. Rinse with isopropanol.
-
Add isopropanol to cover the substrates. Sonicate for 15 minutes.
-
Decant isopropanol. Rinse thoroughly with DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Piranha Etching (Activation):
-
In a clean glass beaker inside a fume hood, slowly and carefully add 1 part 30% H₂O₂ to 3 parts 98% H₂SO₄. The solution will become very hot.
-
Using Teflon tweezers, immerse the cleaned, dry substrates into the hot piranha solution.
-
Leave the substrates in the solution for 30 minutes.
-
Carefully remove the substrates and place them in a large beaker of DI water to quench the reaction.
-
Rinse the substrates extensively with DI water (at least 5 cycles).
-
Dry the substrates thoroughly under a stream of nitrogen and use immediately for the coating step. The surface is now highly hydrophilic and reactive.
-
Protocol 2: Hydrophobic Monolayer Deposition
Objective: To react the 4-(trifluoromethoxy)benzenesulfonyl chloride with the activated substrate to form a covalent, self-assembled monolayer.
Causality: The reaction is sensitive to water. Using an anhydrous solvent and performing the reaction under an inert atmosphere prevents the sulfonyl chloride precursor from hydrolyzing in solution, which would deactivate it and lead to poor surface coverage.[4]
-
Prepare Coating Solution:
-
Inside a nitrogen-filled glovebox or under a positive pressure of inert gas, prepare a 5 mM solution of 4-(trifluoromethoxy)benzenesulfonyl chloride in anhydrous toluene. For example, dissolve 32.7 mg of the compound in 25 mL of anhydrous toluene.
-
Ensure the solution is fully dissolved. Gentle swirling may be required.
-
-
Substrate Immersion (Dip Coating):
-
Place the freshly activated and dried substrates into a suitable container (e.g., a glass staining jar or petri dish).
-
Pour the coating solution over the substrates, ensuring they are fully submerged.
-
Seal the container (if not in a glovebox, ensure an inert gas blanket) and leave it undisturbed at room temperature for 2-4 hours. Longer times (up to 12 hours) may improve monolayer packing.
-
-
Rinsing and Curing:
-
Remove the substrates from the coating solution.
-
Rinse thoroughly with fresh anhydrous toluene to remove any physisorbed (non-covalently bonded) molecules.
-
Follow with a rinse in acetone, then isopropanol.
-
Dry the coated substrates under a stream of nitrogen.
-
To complete the cross-linking of the monolayer and drive off any remaining solvent, place the substrates on a hot plate or in an oven at 110-120 °C for 30 minutes.
-
Allow to cool to room temperature before characterization.
-
Characterization and Validation
This section provides methods to validate the successful formation and hydrophobicity of the coating.
Static Water Contact Angle (WCA) Measurement
This is the primary method to confirm the hydrophobicity of the surface. A surface is considered hydrophobic if the WCA is greater than 90°.[5][6]
-
Procedure: Using a goniometer, carefully dispense a small droplet (2-5 µL) of DI water onto the coated surface. View the droplet profile and measure the angle formed between the substrate and the tangent of the droplet at the liquid-solid-vapor interface.
-
Data Interpretation: Measure the WCA at a minimum of five different locations on the surface to ensure uniformity. Calculate the average and standard deviation.
| Surface Condition | Expected Static WCA | Interpretation |
| Uncoated (After Piranha) | < 10° | Highly hydrophilic, activated surface[7] |
| Coated & Cured | > 110° | Successful hydrophobic coating |
| Poorly Coated / Contaminated | 40° - 80° | Incomplete monolayer or contamination |
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the top 1-10 nm of a surface. It provides definitive proof of the coating's presence.[8][9]
-
Procedure: Acquire high-resolution spectra in the F 1s, S 2p, C 1s, and Si 2p regions.
-
Expected Results & Interpretation:
-
Fluorine (F 1s): A strong peak around 689 eV, characteristic of C-F bonds in the -OCF₃ group, should be present on the coated sample but absent on the control.[10]
-
Sulfur (S 2p): A peak around 169-170 eV, corresponding to the sulfur in the sulfonate group, confirming the presence of the anchor molecule.
-
Carbon (C 1s): The spectrum will be complex, but should show components corresponding to the aromatic ring and a high binding energy shoulder related to the O-CF₃ group.
-
Silicon (Si 2p): The signal from the underlying Si substrate will be attenuated (reduced in intensity) compared to the uncoated control, indicating it is covered by the organic monolayer.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Water Contact Angle (< 90°) | 1. Incomplete cleaning; residual organic contamination. 2. Inactive substrate; insufficient -OH groups. 3. Hydrolysis of sulfonyl chloride precursor. 4. Insufficient reaction time. | 1. Re-evaluate cleaning protocol; use fresh solvents. 2. Ensure Piranha solution is freshly made and active. 3. Use fresh anhydrous solvent; perform reaction under inert gas. 4. Increase immersion time to 6-12 hours. |
| High Variability in WCA | 1. Non-uniform coating. 2. Particulate contamination on the surface. | 1. Ensure complete and uniform immersion during coating. 2. Filter the coating solution; work in a clean environment. |
| No F or S signal in XPS | 1. Complete failure of coating reaction. 2. Coating was washed off during rinsing. | 1. Verify reactivity of sulfonyl chloride and surface activation. 2. Ensure covalent bonding occurred; check reaction time/conditions. |
References
-
Gelest. (n.d.). Hydrophobic Silane Surface Treatments. Retrieved from [Link]
- Google Patents. (n.d.). CN1133904A - Cleaning process for hydrophobic silicon wafers.
-
KINO Scientific Instrument Inc. (2020, August 25). Contact Angle of Water on Smooth Surfaces and Wettability. Retrieved from [Link]
-
Nanoscience Instruments. (n.d.). Contact Angle Measurements and Wettability. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Measurement of contact angle for hydrophilic and hydrophobic surfaces. Retrieved from [Link]
-
ResearchGate. (n.d.). XPS spectra of the C 1s region of (A) a fluorinated glass, G-CF, and.... Retrieved from [Link]
-
ACS Publications. (2016, July 18). Employing X-ray Photoelectron Spectroscopy for Determining Layer Homogeneity in Mixed Polar Self-Assembled Monolayers. The Journal of Physical Chemistry Letters. Retrieved from [Link]
-
Biolin Scientific. (2019, November 12). Contact angle measurements on superhydrophobic surfaces in practice. Retrieved from [Link]
-
Eurofins EAG. (2022, March 29). Self-assembled monolayers: A closer look with X-ray Photoelectron Spectroscopy. Retrieved from [Link]
-
Frontiers. (2022, June 20). Surface Treatment With Hydrophobic Coating Reagents (Organosilanes) Strongly Reduces the Bioactivity of Synthetic Amorphous Silica in vitro. Retrieved from [Link]
-
Journal of Young Investigators. (2021, August 20). Converting SiO2 wafers to hydrophobic using chlorotrimethylsilane. Retrieved from [Link]
-
MDPI. (2024, February 3). Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Coating on Aluminum. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Anti-Adhesive Organosilane Coating Comprising Visibility on Demand. PMC. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. Hydrophobic Silane Surface Treatments - Gelest [technical.gelest.com]
- 4. Anti-Adhesive Organosilane Coating Comprising Visibility on Demand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nanoscience.com [nanoscience.com]
- 7. CN1133904A - Cleaning process for hydrophobic silicon wafers - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eag.com [eag.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis and Antimicrobial Evaluation of Benzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Scaffold of Benzenesulfonamide in Antimicrobial Research
The sulfonamide functional group is a cornerstone of medicinal chemistry, famously integral to the first class of synthetic antimicrobial agents.[1] Benzenesulfonamide derivatives, in particular, continue to be a fertile ground for the discovery of novel therapeutic agents due to their synthetic accessibility and diverse biological activities.[2][3] These compounds typically function by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway, thereby halting microbial growth.[4] The emergence of widespread antimicrobial resistance necessitates the exploration of novel derivatives to overcome existing resistance mechanisms and broaden the spectrum of activity.[5]
This guide provides a comprehensive, experience-driven framework for the synthesis, purification, characterization, and antimicrobial evaluation of novel benzenesulfonamide derivatives. It is designed to equip researchers with both the practical steps and the scientific rationale needed to navigate this promising area of drug discovery.
Part 1: Synthesis of Benzenesulfonamide Derivatives
The most common and reliable method for synthesizing benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine.[5][6] This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.
Principle & Rationale
The core of the synthesis is the reaction between the electrophilic sulfur atom of the sulfonyl chloride (-SO₂Cl) and the nucleophilic nitrogen atom of an amine (R-NH₂). The reaction is typically conducted in the presence of a base, such as pyridine or triethylamine.
Why is a base necessary? The reaction produces hydrochloric acid (HCl) as a byproduct. The base serves two critical functions:
-
Acid Scavenger: It neutralizes the generated HCl, preventing the protonation of the amine reactant. If the amine were protonated, it would lose its nucleophilicity and be unable to react with the sulfonyl chloride.
-
Catalyst: In some cases, the base can act as a nucleophilic catalyst, forming a highly reactive sulfonyl-pyridinium intermediate that is more susceptible to attack by the amine.
General Synthetic Protocol: N-Aryl Benzenesulfonamide
This protocol details the synthesis of a representative N-substituted benzenesulfonamide derivative.
Materials & Reagents:
-
Benzenesulfonyl chloride
-
Substituted aniline (or other primary/secondary amine)
-
Pyridine (anhydrous)[7]
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane mixture)
Apparatus:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Melting point apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve the chosen amine (1.0 equivalent) in anhydrous DCM. Add pyridine (1.1-1.5 equivalents) to the solution and cool the flask to 0 °C in an ice bath.
-
Rationale: Starting at a low temperature helps to control the initial exothermic reaction. Anhydrous conditions are crucial as benzenesulfonyl chloride can react with water.[8]
-
-
Addition of Sulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.0-1.1 equivalents) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the benzenesulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.
-
Rationale: Slow, dropwise addition prevents a rapid temperature increase and minimizes side reactions.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours. Monitor the reaction's progress by TLC.
-
Rationale: The reaction time can vary significantly depending on the reactivity of the amine. TLC is essential for determining when the starting materials have been consumed.
-
-
Work-up & Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally, brine.[6]
-
Rationale: This series of washes purifies the crude product by removing unreacted reagents and byproducts.
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude solid product is typically purified by recrystallization. Select a solvent or solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures (e.g., ethanol/water, ethyl acetate/hexane).
-
Rationale: Recrystallization is an effective method for purifying solid organic compounds to obtain high-purity crystals.
-
-
Characterization: Confirm the structure and purity of the final product.
-
Melting Point: A sharp melting point range indicates high purity.
-
Spectroscopy:
-
FT-IR: Look for characteristic peaks for N-H stretching (around 3300 cm⁻¹), and asymmetric/symmetric S=O stretching of the sulfonyl group (around 1350 and 1160 cm⁻¹).[5][6]
-
¹H and ¹³C NMR: Confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.[5][9][10][11]
-
Mass Spectrometry (MS): Determine the molecular weight of the compound and confirm its elemental composition.[5][11]
-
-
Part 2: Antimicrobial Activity Evaluation
Once a novel benzenesulfonamide derivative is synthesized and purified, its biological activity must be assessed. The standard method is to determine its Minimum Inhibitory Concentration (MIC).[12]
Mechanism of Action: Folate Synthesis Inhibition
The classical mechanism of action for sulfonamides is the inhibition of bacterial folate synthesis. Bacteria must synthesize their own folate (vitamin B9), a crucial cofactor for DNA, RNA, and protein synthesis. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme that catalyzes a key step in this pathway. Because they are structurally similar to the natural substrate, p-aminobenzoic acid (PABA), they bind to the enzyme's active site, blocking folate production and leading to bacteriostasis.[4]
dot digraph "Folate_Synthesis_Pathway" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes PABA [label="p-Aminobenzoic Acid (PABA)\n(Natural Substrate)", fillcolor="#FBBC05", fontcolor="#202124"]; DHPS [label="Dihydropteroate\nSynthase (DHPS)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; DHF [label="Dihydrofolic Acid (DHF)", fillcolor="#FFFFFF", fontcolor="#202124"]; THF [label="Tetrahydrofolic Acid (THF)", fillcolor="#FFFFFF", fontcolor="#202124"]; Nucleotides [label="Nucleotide Synthesis\n(DNA, RNA)", fillcolor="#FFFFFF", fontcolor="#202124"]; Sulfonamide [label="Benzenesulfonamide\nDerivative", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges PABA -> DHPS [label=" Binds to"]; DHPS -> DHF [label=" Catalyzes formation of"]; DHF -> THF [label=" Reduced to"]; THF -> Nucleotides [label=" Required for"];
// Inhibition Sulfonamide -> DHPS [label=" Competitively Inhibits", style=dashed, color="#EA4335", arrowhead=tee];
}
Caption: Inhibition of the bacterial folate synthesis pathway by benzenesulfonamide derivatives.
Protocol: Broth Microdilution for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[13][14][15] The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.[12][16][17]
Materials & Reagents:
-
96-well microtiter plates (sterile)
-
Test compound (synthesized benzenesulfonamide derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
0.5 McFarland turbidity standard
-
Standard antibiotic for positive control (e.g., Ciprofloxacin, Vancomycin)
-
Sterile saline or phosphate-buffered saline (PBS)
Step-by-Step Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16]
-
Dilute this adjusted suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16][17]
-
-
Compound Dilution in Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last column of dilutions.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum (from Step 1) to each well. This brings the final volume in each well to 200 µL and dilutes the compound concentrations to their final test values.
-
Controls:
-
Positive Control: Wells containing broth and inoculum but no test compound.
-
Negative Control (Sterility): Wells containing broth only.
-
Standard Antibiotic: A row dedicated to serial dilutions of a known antibiotic as a reference.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours in ambient air.[16]
-
Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well).[12][17]
Follow-up: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12]
Procedure:
-
Following MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration from the MIC plate that results in no colony growth on the subculture agar plate.
Part 3: Data Interpretation & Reporting
Effective data presentation is crucial for comparing the efficacy of different derivatives.
Data Summary Table
Summarize your findings in a clear, tabular format.
| Compound ID | Target Organism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Derivative 1 | S. aureus | Positive | 16 | 32 | 2 |
| Derivative 2 | S. aureus | Positive | 8 | >64 | >8 |
| Derivative 1 | E. coli | Negative | 64 | >64 | >1 |
| Derivative 2 | E. coli | Negative | 32 | 64 | 2 |
| Ciprofloxacin | E. coli | Negative | 0.5 | 1 | 2 |
-
Interpretation: An agent is considered bactericidal if the MBC/MIC ratio is ≤ 4. It is considered bacteriostatic if the ratio is > 4.[12]
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=9];
}
Caption: Overall workflow from synthesis to biological evaluation of benzenesulfonamide derivatives.
Safety Precautions
-
Benzenesulfonyl Chloride: This compound is corrosive and lachrymatory. It reacts with water, including moisture in the air, to produce HCl. Always handle it in a well-ventilated fume hood.[8][18][19][20] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[20]
-
Pyridine: Pyridine is flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood and avoid inhalation or skin contact.
-
Organic Solvents: Dichloromethane and other organic solvents should be handled with care in a well-ventilated area, away from ignition sources.
References
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem. (n.d.).
- Espínel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246.
- Khan, M., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.
- Espínel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed.
- Omac, B., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
- In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem. (n.d.).
- General synthetic route for the synthesis of benzenesulfonamides incorporating 1,3,5-triazine moieties. Reagents and conditions - ResearchGate. (n.d.).
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.).
- Al-Ghorbani, M., et al. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. PMC.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchGate. (2024).
- Anti-microbial activities of sulfonamides using disc diffusion method. (n.d.).
- Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC - NIH. (n.d.).
- Li, Y., et al. (n.d.). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. PMC.
- M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. (2012).
- ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases - CLSI. (n.d.).
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. (2021).
- Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation | Inorganic Chemistry - ACS Publications. (n.d.).
- Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC - NIH. (2022).
- Benzenesulfonamide derivatives of antibacterial activity - ResearchGate. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2012).
- SAFETY DATA SHEET - TCI Chemicals. (2025).
- Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity - ResearchGate. (2025).
- Pyridine-3-sulfonyl chloride - AK Scientific, Inc. (n.d.).
- BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2019).
- What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog. (2025).
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC. (n.d.).
- (PDF) Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation - ResearchGate. (n.d.).
- Synthesis and characterization of some sulfonamide dervatives - Research India Publications. (n.d.).
- Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC. (2022).
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ripublication.com [ripublication.com]
- 11. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. lobachemie.com [lobachemie.com]
- 20. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Trifluoromethoxy)benzenesulfonamide
Welcome to the technical support center for the synthesis of 4-(Trifluoromethoxy)benzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic route to this valuable intermediate.[1][2] As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and enhance your reaction yields effectively.
This document is structured in a question-and-answer format to directly address the common challenges encountered during this multi-step synthesis. We will delve into the critical aspects of the reaction, from starting material quality to final product purification.
Section 1: Overview of the Primary Synthetic Pathway
The most common and industrially viable route to this compound involves a two-step process starting from trifluoromethoxybenzene. This pathway is generally favored for its atom economy and the availability of the starting materials.
Caption: Primary synthetic route to this compound.
Section 2: Troubleshooting the Chlorosulfonation of Trifluoromethoxybenzene
The chlorosulfonation of trifluoromethoxybenzene is a critical step that often dictates the overall yield and purity of the final product. The trifluoromethoxy group is an ortho-, para-director, but the para-substituted product is sterically favored and the desired isomer.
Q1: My chlorosulfonation reaction has a low conversion rate, with a significant amount of unreacted trifluoromethoxybenzene remaining. How can I drive the reaction to completion?
A1: Low conversion in electrophilic aromatic substitution reactions like chlorosulfonation is typically due to insufficient reactivity of the electrophile or deactivation of the aromatic ring. Here are the key parameters to investigate:
-
Reagent Stoichiometry and Quality: Chlorosulfonic acid is a potent reagent but is also highly sensitive to moisture. Hydrolysis of chlorosulfonic acid to sulfuric acid and HCl reduces the concentration of the active electrophile, believed to be SO₂Cl⁺.[3][4]
-
Actionable Advice:
-
Ensure you are using a fresh, unopened bottle of chlorosulfonic acid or one that has been stored under an inert atmosphere.
-
Increase the molar excess of chlorosulfonic acid. A common starting point is 3-5 equivalents relative to trifluoromethoxybenzene.
-
-
-
Reaction Temperature and Time: The rate of electrophilic aromatic substitution is highly dependent on temperature.
-
Actionable Advice:
-
If you are running the reaction at low temperatures (e.g., 0-5 °C) to control side reactions, consider gradually increasing the temperature to 25 °C or slightly higher. Monitor the reaction progress by TLC or GC to find the optimal balance between reaction rate and impurity formation.
-
Extend the reaction time. Some reactions may require several hours to reach completion.
-
-
-
Co-reagents: In some cases, the addition of thionyl chloride can improve the yield of sulfonyl chlorides.[5]
The following table summarizes the effect of key reaction parameters:
| Parameter | Low Setting | High Setting | Rationale |
| Chlorosulfonic Acid (Equivalents) | 1-2 | 3-5 | Drives equilibrium towards product formation. |
| Reaction Temperature | 0-5 °C | 25-40 °C | Increases reaction rate, but may also increase side products. |
| Reaction Time | 1-2 hours | 4-12 hours | Allows for complete conversion of the starting material. |
Q2: I am observing the formation of significant amounts of isomeric impurities. How can I improve the regioselectivity for the para-product?
A2: The trifluoromethoxy group is moderately activating and directs incoming electrophiles to the ortho and para positions. While the para position is sterically favored, the formation of the ortho isomer can occur.
-
Steric Hindrance: The size of the electrophile can influence the ortho/para ratio.
-
Insight: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the transition state with the least steric hindrance (leading to the para product).
-
-
Solvent Effects: While chlorosulfonation is often run neat, the choice of a non-coordinating solvent can influence selectivity in some cases. However, for this specific reaction, it is less common.
Q3: My final product after amination is contaminated with a significant amount of a high molecular weight impurity, likely a sulfone. How can I prevent its formation?
A3: The formation of a diaryl sulfone is a common side reaction in chlorosulfonation. It occurs when the initially formed sulfonyl chloride acts as an electrophile and reacts with another molecule of trifluoromethoxybenzene.
Caption: Formation of the diaryl sulfone by-product.
-
Controlling Stoichiometry and Addition Rate:
-
Actionable Advice:
-
Avoid a large excess of trifluoromethoxybenzene relative to the chlorosulfonating agent.
-
A key technique is to add the trifluoromethoxybenzene slowly to the chlorosulfonic acid. This maintains a high concentration of the chlorosulfonating agent and a low concentration of the starting material, minimizing the chance of the product reacting with the starting material.
-
-
-
Reaction Temperature: Higher temperatures can promote the formation of the sulfone by-product.
-
Actionable Advice: Maintain the reaction temperature as low as practically possible while still achieving a reasonable reaction rate.
-
Optimized Protocol for 4-(Trifluoromethoxy)benzenesulfonyl chloride
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Chlorosulfonic acid reacts violently with water.
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (4.0 equivalents) and cool the flask to 0 °C in an ice-water bath.
-
Slowly add trifluoromethoxybenzene (1.0 equivalent) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by taking a small aliquot, quenching it carefully in ice water, extracting with dichloromethane, and analyzing by GC-MS.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The product, 4-(trifluoromethoxy)benzenesulfonyl chloride, will precipitate as a solid.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
Section 3: Troubleshooting the Amination of 4-(Trifluoromethoxy)benzenesulfonyl Chloride
The conversion of the sulfonyl chloride to the sulfonamide is a nucleophilic acyl substitution reaction. While generally straightforward, yield can be compromised by side reactions and incomplete conversion.
Q1: My amination reaction is not going to completion, and I am left with a significant amount of the starting sulfonyl chloride. What can I do?
A1: Incomplete amination can be due to several factors:
-
Insufficient Nucleophile: Ensure you are using a sufficient excess of the ammonia source.
-
Actionable Advice: Use a concentrated solution of ammonium hydroxide or a solution of ammonia in an organic solvent (e.g., dioxane, THF). A 5-10 fold excess of ammonia is recommended.
-
-
Reaction Temperature: The reaction may be too slow at room temperature.
-
Actionable Advice: Gently heat the reaction mixture to 40-50 °C to increase the rate of reaction.
-
-
Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride can be hydrolyzed by water to the corresponding sulfonic acid, which is unreactive towards amination.
-
Actionable Advice: If using aqueous ammonia, add the sulfonyl chloride to the cooled ammonia solution to minimize hydrolysis. Running the reaction in an organic solvent with anhydrous ammonia gas can also prevent this side reaction.
-
Q2: I am observing the formation of a bis-sulfonated impurity. How can I avoid this?
A2: The formation of a bis(4-(trifluoromethoxy)phenylsulfonyl)amine is possible if the initially formed sulfonamide is deprotonated and acts as a nucleophile towards another molecule of the sulfonyl chloride.
-
Controlling Reaction Conditions:
-
Actionable Advice:
-
Use a large excess of the ammonia source to ensure the sulfonyl chloride reacts preferentially with ammonia rather than the sulfonamide product.
-
Maintain a lower reaction temperature to disfavor the deprotonation of the sulfonamide.
-
-
Optimized Protocol for this compound
-
In a round-bottom flask, cool a concentrated aqueous solution of ammonium hydroxide (10 equivalents) to 0-5 °C in an ice bath.
-
Dissolve the 4-(trifluoromethoxy)benzenesulfonyl chloride (1.0 equivalent) in a minimal amount of a water-miscible solvent like THF or acetone.
-
Slowly add the solution of the sulfonyl chloride to the cold, stirring ammonium hydroxide solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
The product will precipitate out of the solution. If not, the solution can be acidified with dilute HCl to promote precipitation.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Section 4: Purification Strategies
The final purity of your this compound is crucial, especially for pharmaceutical applications.
Q1: What is the best way to purify the final product?
A1: Recrystallization is the most common and effective method for purifying solid organic compounds.
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.
-
Recommended Solvents to Screen:
-
Ethanol/water mixtures
-
Isopropanol
-
Toluene
-
Ethyl acetate/hexanes mixtures
-
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry.
-
Section 5: Alternative Synthetic Routes
While the chlorosulfonation of trifluoromethoxybenzene is common, an alternative route starting from 4-(trifluoromethoxy)aniline is also viable, particularly if this starting material is readily available.[6] This route involves diazotization of the aniline followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.[7][8][9]
Caption: Alternative synthetic route via a diazonium salt.
Section 6: Frequently Asked Questions (FAQs)
Q: How should I monitor the progress of these reactions?
A: For the chlorosulfonation step, Gas Chromatography (GC) is often suitable for monitoring the disappearance of the volatile starting material. For the amination step, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are excellent for observing the conversion of the sulfonyl chloride to the more polar sulfonamide.
Q: What are the primary safety concerns with this synthesis?
A: The main hazard is working with chlorosulfonic acid. It is highly corrosive and reacts violently with water, releasing toxic HCl gas. Always work in a fume hood and wear appropriate PPE. The diazotization reaction in the alternative route can also be hazardous if not properly temperature-controlled, as diazonium salts can be explosive when dry.
References
- Google Patents. (n.d.). US5136043A - Process for the preparation of aromatic sulfonyl chlorides.
-
Patsnap Eureka. (n.d.). Preparation method of (trifluoromethoxy)benzene compound. Retrieved from [Link]
- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
-
Sroor, F. M., Younis, E. A., et al. (2025). A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats. Medicinal Chemistry, 21(7), 692-706. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene? Retrieved from [Link]
-
Reddit. (2020, December 30). So, I'm working on chlorosulfonation, I can't find a mechanism with benzene... Retrieved from [Link]
-
Organic Syntheses. (1981). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, 60, 121. DOI: 10.15227/orgsyn.060.0121. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 4-(Trifluoromethoxy)benzenesulfonyl chloride | 94108-56-2 [chemicalbook.com]
Technical Support Center: Purification of 4-(Trifluoromethoxy)benzenesulfonamide
Technical Overview & Physicochemical Profile
Before initiating purification, verify your crude material against these baseline parameters. 4-(Trifluoromethoxy)benzenesulfonamide is a hybrid molecule: the sulfonamide head (
| Parameter | Specification | Notes |
| Molecular Formula | MW: 241.19 g/mol | |
| Melting Point | 147 – 151 °C | Sharp range indicates >98% purity.[2][3][4] Broadening <145 °C suggests sulfonic acid contamination. |
| Solubility (High) | Methanol, Ethanol, Ethyl Acetate, Acetone | "Good" solvents for dissolution. |
| Solubility (Low) | Water, Hexanes, Heptane, Toluene (cold) | "Bad" solvents for inducing crystallization. |
| pKa | ~10.0 (Sulfonamide NH) | Weakly acidic; soluble in basic aqueous solutions (e.g., 1M NaOH). |
Standard Purification Protocol (The "Golden Path")
Recommended Solvent System: Ethanol / Water (Solvent Pair)
Rationale: The high melting point (147°C) allows for the use of boiling ethanol without reaching the melting point of the solid (preventing "oiling out"). Water acts as a powerful anti-solvent due to the hydrophobicity of the
Step-by-Step Methodology
-
Dissolution (Thermodynamic Control):
-
Place 10.0 g of crude this compound in a 250 mL Erlenmeyer flask.
-
Add absolute ethanol (approx. 3-5 mL per gram of solid) and heat to a gentle boil (
). -
Critical: If the solid does not dissolve completely, add ethanol in 1 mL increments. Do not exceed 8 mL/g. If insoluble particles remain (likely inorganic salts), perform a hot filtration immediately.
-
-
Nucleation Induction:
-
Remove from heat.[5][6] While the solution is still near boiling, add deionized water dropwise with varying agitation (swirling).
-
Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 mL of hot ethanol to clear the turbidity (restoring the solution to saturation point).
-
-
Crystallization (Kinetic Control):
-
Allow the flask to cool to room temperature slowly on a cork ring or wood block. Do not place directly on a cold benchtop. Rapid cooling traps impurities.
-
Once at room temperature, transfer to an ice-water bath (
) for 30 minutes to maximize yield.
-
-
Isolation:
-
Filter via vacuum filtration (Buchner funnel).[6]
-
Wash: Rinse the filter cake with 2 x 10 mL of ice-cold 20% Ethanol/Water mixture.
-
Dry: Vacuum dry at
for 4 hours.
-
Troubleshooting Guide & FAQs
This section addresses specific failure modes encountered in the field.
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
User Report: “Upon adding water, the product separated as a yellow oil at the bottom of the flask instead of crystals.”
Root Cause: The solution temperature exceeded the saturation temperature of the solute but dropped below the melting point of the solvated impurity mixture. Alternatively, the anti-solvent (water) was added too quickly, causing a sudden polarity shift.
Corrective Action:
-
Re-heat: Return the flask to a boil until the oil re-dissolves.
-
Solvent Adjustment: Add a small amount of ethanol (10-15% of current volume). This increases the solubility limit and prevents the oil phase from forming.
-
Seed: Allow the solution to cool to approx.
.[7] Add a seed crystal of pure product. This provides a template for the lattice energy to overcome the amorphous oil phase.
Issue 2: Persistent Coloration
User Report: “The crystals are off-white or yellowish, even after recrystallization.”
Root Cause: Presence of oxidized aniline derivatives or azo-impurities from the precursor synthesis.
Corrective Action:
-
Activated Carbon Treatment: During the dissolution step (Step 1), add activated charcoal (1-2% by weight of crude solid). Boil for 5-10 minutes, then perform a hot filtration through a Celite pad to remove the carbon before adding the anti-solvent.
Issue 3: Acidic Impurities (Low Melting Point)
User Report: “My melting point is depressed (135–140 °C) and the product smells acrid.”
Root Cause: Contamination with 4-(trifluoromethoxy)benzenesulfonic acid (hydrolysis byproduct of the sulfonyl chloride intermediate).
Corrective Action:
-
Bicarbonate Wash: Before recrystallization, dissolve the crude solid in Ethyl Acetate and wash with saturated Sodium Bicarbonate (
) solution. The sulfonic acid is highly water-soluble as a salt and will partition into the aqueous layer. Dry the organic layer ( ), evaporate, and then proceed to recrystallization.
Advanced Purification Workflow
The following decision tree outlines the logical flow for purifying complex crude mixtures.
Figure 1: Decision tree for the purification of this compound, integrating chemical washes for acidic impurities and thermal handling for oiling-out events.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2777211, this compound. Retrieved February 11, 2026, from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization: Troubleshooting and Oiling Out. Retrieved February 11, 2026, from [Link]
Sources
- 1. How To [chem.rochester.edu]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. guidechem.com [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
Technical Support Center: 4-(Trifluoromethoxy)benzenesulfonamide Synthesis
Content Type: Technical Troubleshooting Guide & FAQ Target Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists Subject: Optimization and Impurity Control in the Synthesis of CAS 1513-45-7 (Celecoxib Intermediate)
Process Overview & Critical Chemistry
The synthesis of 4-(Trifluoromethoxy)benzenesulfonamide is a critical step in the manufacturing of COX-2 inhibitors like Celecoxib.[1] The standard industrial route involves the chlorosulfonation of (trifluoromethoxy)benzene followed by ammonolysis .
While the reaction appears straightforward, the unique electronic properties of the trifluoromethoxy group (
Reaction Scheme & Impurity Pathways
The following diagram maps the main reaction pathway against the three most critical impurity-generating side reactions.
Figure 1: Reaction network showing the primary electrophilic aromatic substitution (EAS) and competing side reactions.
Impurity Profile & Control Strategy
The table below summarizes the critical by-products. Understanding their origin is the first step to elimination.[2]
| Impurity Type | Chemical Identity | Origin | Control Strategy |
| Regioisomer | 2-(Trifluoromethoxy)benzenesulfonamide | Ortho-substitution during chlorosulfonation.[1] | Temperature Control: Maintain <5°C during addition. The |
| Hydrolysis Product | 4-(Trifluoromethoxy)benzenesulfonic acid | Hydrolysis of the sulfonyl chloride intermediate by water.[1] | Moisture Control: Ensure anhydrous conditions during chlorosulfonation. Use dry ammonia source or biphasic system with phase transfer catalyst.[1][2] |
| Sulfone | 4,4'-Bis(trifluoromethoxy)diphenyl sulfone | Reaction of sulfonyl chloride with unreacted starting material.[1][2] | Stoichiometry: Use large excess of chlorosulfonic acid (3-5 equiv) to rapidly consume starting material and prevent coupling.[1] |
| Des-OCF3 | 4-Hydroxybenzenesulfonamide | Cleavage of the | Acidity Limits: Avoid extreme heating (>80°C) in the presence of strong Lewis acids, which can cleave the ether linkage.[2] |
Troubleshooting Guide: Step-by-Step
Phase 1: Chlorosulfonation
Goal: Convert 1-(trifluoromethoxy)benzene to the sulfonyl chloride.[1]
Q: My yield is low, and I see a significant amount of "gummy" insoluble solid. What is it?
-
Diagnosis: This is likely the diaryl sulfone by-product.[1][2] It forms when the generated sulfonyl chloride reacts with unreacted starting material via a Friedel-Crafts mechanism.[1][2]
-
Solution:
-
Increase Acid Equivalents: Ensure you are using at least 3.0–5.0 equivalents of chlorosulfonic acid.[1][2] The acid acts as both reagent and solvent, diluting the species to prevent intermolecular coupling.[2]
-
Order of Addition: Add the substrate slowly to the acid, not the acid to the substrate.[2] This ensures the substrate is always in a high-concentration acid environment, favoring chlorosulfonation over sulfone formation.[1][2]
-
Q: The ortho-isomer content is >5% by HPLC. How do I reduce this?
-
Diagnosis: The reaction temperature was likely too high during the initial addition.[2] While
is a para-director, the activation energy difference between ortho and para transition states is small.[1][2] -
Solution:
Phase 2: Ammonolysis
Goal: Convert sulfonyl chloride to sulfonamide.[1][2]
Q: I am seeing a large peak at RRT ~0.2 (very polar) in HPLC. What is it?
-
Diagnosis: This is 4-(trifluoromethoxy)benzenesulfonic acid .[1] It forms when the sulfonyl chloride reacts with water instead of ammonia.[2]
-
Solution:
-
Quench Protocol: If using aqueous ammonia, ensure the ammonia concentration is high (>25%) and the temperature is kept low (<10°C).
-
Alternative Solvent: Dissolve the sulfonyl chloride in an organic solvent (e.g., THF or Toluene) and bubble anhydrous
gas.[1][2] This eliminates the competition with water entirely.[2]
-
Q: The product is colored (pink/brown) instead of white.
-
Diagnosis: Trace oxidation of aniline derivatives or iron contamination from reactor walls (if using steel vessels with corrosive chlorosulfonic acid).[1][2]
-
Solution:
Experimental Protocol (Best Practice)
This protocol minimizes sulfone formation and ortho-isomer contamination.[1][2]
-
Chlorosulfonation:
-
Quench & Isolation (Chloride):
-
Ammonolysis:
-
Purification:
Decision Tree for Troubleshooting
Use this logic flow to diagnose low purity issues.
Figure 2: Diagnostic logic for impurity reduction.
References
-
Celecoxib Intermediate Synthesis
-
Chlorosulfonation Mechanism & Conditions
-
General Sulfonamide Synthesis & By-products
-
Separation of Isomers
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US4864070A - Process for the separation of ortho chlorinated aromatic isomers by selective adsorption - Google Patents [patents.google.com]
Technical Support Center: Optimization of Sulfonamide Synthesis
Introduction
Welcome to the Technical Support Center. Sulfonamide synthesis is a cornerstone of medicinal chemistry, yet it presents distinct challenges ranging from competitive hydrolysis to chemoselectivity issues (bis-sulfonylation). This guide moves beyond basic textbook procedures to address the specific, high-friction problems encountered in drug discovery workflows.
Module 1: The Classical Approach (Sulfonyl Chlorides)
Context: The reaction of sulfonyl chlorides with amines is the industry standard but is prone to side reactions.[1]
Troubleshooting Guide: Common Failure Modes
| Symptom | Root Cause Analysis | Corrective Action |
| Low Yield (<40%) | Hydrolysis Competition: Sulfonyl chlorides react with water faster than hindered amines, especially in basic media [1]. | 1. Switch Solvent: Use anhydrous DCM or THF. 2. Order of Addition: Add the sulfonyl chloride last as a solution to the amine/base mixture at 0°C to minimize kinetic competition. |
| Bis-Sulfonylation | Product Acidity: The formed primary sulfonamide ( | 1. Stoichiometry: Use a slight excess of amine (1.1–1.2 eq) rather than the chloride. 2. Base Selection: Switch to a weaker base (e.g., |
| "Oiling Out" | Impurity Profile: Presence of sulfonic acid byproducts or rotamers prevents crystal lattice formation. | 1. Acid/Base Wash: Dissolve crude in 1N NaOH, wash with EtOAc (removes non-acidic impurities), then acidify aqueous layer to precipitate pure sulfonamide [3]. |
Deep Dive: The Bis-Sulfonylation Trap
One of the most frequent tickets we receive concerns the formation of the "double-reacted" impurity. This occurs because the sulfonamide product is often more acidic than the starting amine.
Figure 1: Mechanism of bis-sulfonamide formation.[2] The key to prevention is avoiding excess sulfonyl chloride and overly strong bases that rapidly deprotonate the product.
Standard Operating Procedure (SOP): Anhydrous Synthesis
For sensitive or expensive amines.
-
Setup: Flame-dry a round-bottom flask under
. -
Dissolution: Dissolve Amine (1.0 equiv) and
(1.5 equiv) in anhydrous DCM (0.2 M). -
Catalysis (Optional): Add DMAP (0.1 equiv) if the amine is sterically hindered or electron-deficient (e.g., an aniline) [4].
-
Addition: Cool to 0°C. Add Sulfonyl Chloride (1.1 equiv) dropwise over 15 minutes.
-
Checkpoint: Monitor by TLC. If starting amine persists after 2h, do not add more chloride immediately. Add 0.5 equiv of DMAP and warm to RT first.
Module 2: Advanced Methodologies (Catalytic Cross-Coupling)
Context: When the "Classical Approach" fails—typically with electron-deficient anilines or when the sulfonyl chloride is unstable—Palladium catalysis is the required workaround.
FAQ: When should I use Pd-catalysis?
Q: My amine is a deactivated aniline with ortho-substituents. It won't react with tosyl chloride. A: Classical nucleophilic substitution fails here due to low nucleophilicity. You must switch to Buchwald-Hartwig type N-arylation . Instead of reacting an amine with a sulfonyl chloride, you couple a primary sulfonamide with an aryl halide.
Protocol: Pd-Catalyzed N-Arylation of Sulfonamides
Based on BrettPhos/tBuBrettPhos systems [5].
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
Primary Sulfonamide (1.2 equiv)
-
Base:
(1.4 equiv) or -
Catalyst:
(1–2 mol%) -
Ligand: tBuBrettPhos (2–4 mol%)
-
-
Solvent: t-Amyl alcohol or Dioxane (anhydrous, degassed).
-
Conditions: Heat to 100–110°C under Argon for 12–16h.
-
Workup: Filter through Celite to remove Pd residue before aqueous extraction.
Module 3: Green Chemistry & Aqueous Synthesis
Context: For scale-up or sustainability mandates, avoiding DCM is critical.
The "Water-Only" Protocol (Schotten-Baumann)
Contrary to the fear of hydrolysis, water is an excellent solvent for sulfonamide synthesis if the pH is controlled. The key is that the interfacial reaction rate often exceeds the hydrolysis rate [6].
-
Solvent: Water (or 1:1 Water/Acetone if solubility is poor).
-
Base:
(2.0 equiv). Avoid NaOH as high pH accelerates hydrolysis. -
Procedure:
-
Dissolve amine and carbonate in water.
-
Add sulfonyl chloride (solid or liquid) in one portion at room temperature.
-
Vigorous stirring is essential (emulsion formation).
-
-
Isolation: Acidify to pH 2 with 1M HCl. The sulfonamide usually precipitates as a pure solid, while the sulfonic acid byproduct remains in the aqueous phase.
Decision Logic for Method Selection
Figure 2: Decision tree for selecting the optimal synthetic pathway based on substrate properties.
References
-
BenchChem. (2025).[1][3] Troubleshooting common issues in sulfonamide bond formation. Link
-
National Institutes of Health (NIH). (2020). Novel bis-arylsulfonamides and aryl sulfonimides as inactivators of plasminogen activator inhibitor-1. Link
-
BenchChem. (2025).[1][3] Technical Support Center: Recrystallization of Sulfonamide Products. Link
-
Royal Society of Chemistry. (2006).[4] A facile, environmentally benign sulfonamide synthesis in water.[4][5] Green Chemistry. Link
-
Organic Chemistry Portal. (2016). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Link
-
MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A facile, environmentally benign sulfonamide synthesis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
Challenges in the fluorination step of 4-(Trifluoromethoxy)benzenesulfonamide synthesis
Technical Support Center: Synthesis of 4-(Trifluoromethoxy)benzenesulfonamide
A Guide to Navigating the Critical Fluorination Step
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. The introduction of the trifluoromethoxy (-OCF₃) group is a significant challenge in modern synthetic chemistry, often fraught with low yields, aggressive reagents, and difficult-to-remove impurities.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues encountered during the critical fluorination stage of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
The principal hurdle is the efficient and safe installation of the trifluoromethoxy (-OCF₃) group onto the aromatic ring. While syntheses can start from precursors already containing this group, such as 4-(trifluoromethoxy)aniline, these starting materials can be expensive.[2] A common alternative strategy involves the late-stage fluorination of a more accessible precursor, typically 4-hydroxybenzenesulfonamide or a protected derivative. This conversion of a phenolic hydroxyl group to a trifluoromethoxy group is notoriously difficult. Direct O-trifluoromethylation of phenols is an ongoing area of research, with many methods requiring harsh conditions, highly specialized reagents, or suffering from limited substrate scope and competing side reactions.[1][3]
Q2: I am attempting a direct O-trifluoromethylation of 4-hydroxybenzenesulfonamide and it's failing. What are the common pitfalls?
Direct O-trifluoromethylation is challenging due to the reactivity of the phenol and the stability of the -OCF₃ group. Failure often stems from reagent choice and reaction conditions.
-
Reagent Reactivity:
-
Hypervalent Iodine Reagents (e.g., Togni Reagents): While effective for trifluoromethylation, they often favor C-alkylation on electron-rich aromatic rings, leading to trifluoromethylated phenols rather than the desired aryl trifluoromethyl ether.[1][3]
-
Nucleophilic CF₃ Sources (e.g., TMSCF₃) with Oxidants: Methods using reagents like TMSCF₃ require a strong oxidant (e.g., Selectfluor®) to generate the reactive species. These reactions often require a large excess of expensive reagents and can be difficult to scale.[1]
-
Radical Approaches: Modern photoredox catalysis can generate trifluoromethoxide radicals for the reaction, but this requires specialized equipment and expertise in photocatalysis.[4]
-
-
Substrate-Related Issues: The sulfonamide group is electron-withdrawing, which deactivates the ring, but the phenolic oxygen is strongly activating. This electronic push-pull can lead to a complex mixture of products or decomposition.
-
Strict Anhydrous Conditions: All trifluoromethylating and fluorinating reagents are extremely sensitive to moisture. Trace amounts of water will consume the reagent and terminate the reaction.[5] Ensuring all glassware is flame-dried and solvents are rigorously anhydrous is critical.[5]
Q3: What is the xanthate fluorination route, and what are its challenges?
Given the difficulties of direct O-trifluoromethylation, a common two-step alternative involves converting the phenol into an intermediate xanthate, followed by a fluorinative desulfurization-decarboxylation.
-
Step 1: Xanthate Formation: The starting phenol (4-hydroxybenzenesulfonamide) is reacted with a base and a thiocarbonyl source (e.g., an imidazolium salt) to form the S-aryl xanthate. This step is generally high-yielding and operationally simple.[6]
-
Step 2: Fluorinative Desulfurization: This is the key fluorination step and the source of most challenges. The xanthate is treated with a deoxyfluorinating agent. Historically, this required highly toxic and corrosive reagents like HF-pyridine.[6] Modern methods employ reagents like DAST or Deoxo-Fluor, which, while more manageable, are still hazardous and require careful handling.[3][7]
The primary challenges lie in the second step: handling the aggressive fluorinating agents, preventing thermal runaway, and suppressing side reactions.
Troubleshooting Guide: The Deoxyfluorination of Aryl Xanthates
This section focuses on troubleshooting the most critical and problematic step: the conversion of the xanthate intermediate to the final trifluoromethoxy product using common deoxyfluorinating agents like DAST and Deoxo-Fluor.
Q4: My deoxyfluorination reaction with DAST or Deoxo-Fluor has a low yield. How can I improve it?
Low yield is the most common complaint. A systematic approach is required to diagnose the issue.
Caption: A step-by-step decision tree for troubleshooting low-yield fluorination reactions.
-
Reagent Integrity:
-
Problem: DAST and Deoxo-Fluor are highly reactive and sensitive to moisture.[5] An old or improperly stored bottle may have significantly reduced activity.
-
Solution: Use a fresh bottle from a reputable supplier. Once opened, store the reagent under an inert atmosphere (Nitrogen or Argon) and seal carefully.
-
-
Anhydrous Conditions:
-
Problem: Even atmospheric moisture can rapidly quench the fluorinating agent, producing HF and inactive byproducts.[8][9]
-
Solution: Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use anhydrous grade solvents, preferably freshly passed through a solvent purification system or from a sealed bottle. Perform all transfers via syringe or cannula.
-
-
Temperature Control:
-
Problem: These reactions are often highly exothermic. Adding the reagent at room temperature can cause rapid decomposition of the substrate and reagent. Conversely, if the temperature is too low, the reaction may not proceed.
-
Solution: Always begin the reaction at a low temperature (-78 °C is standard) by adding the fluorinating agent dropwise to the substrate solution.[5] After the addition is complete, allow the reaction to warm slowly to room temperature. Monitor by TLC or LC-MS to determine the optimal reaction time and temperature.
-
Q5: My reaction is producing significant decomposition or turning black. What's happening?
This indicates that the reaction conditions are too harsh for your substrate.
-
Thermal Runaway: DAST is known to undergo exothermic, sometimes explosive, decomposition at temperatures above 80-90 °C.[10] Deoxo-Fluor is more thermally stable but should still be handled with care.[8][11] Ensure your reaction is not overheating.
-
Cationic Rearrangements: DAST, in particular, can promote carbocation formation, leading to unwanted side reactions like Wagner-Meerwein or pinacol rearrangements, especially if adjacent groups can stabilize a positive charge.[10][12]
-
Solvent Incompatibility: Ensure your solvent is inert. Protic solvents are incompatible. Some polar aprotic solvents like DMF or DMSO can react with fluorinating agents.[13] Dichloromethane is a common and generally safe choice.
Solutions:
-
Maintain strict low-temperature control during reagent addition.
-
Use Deoxo-Fluor, which is generally considered more thermally stable and less prone to inducing rearrangements than DAST.[11]
-
Ensure your substrate is pure. Acidic or basic impurities can catalyze decomposition pathways.
Table 1: Comparison of Common Deoxyfluorinating Agents
| Feature | Diethylaminosulfur Trifluoride (DAST) | Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) |
| Appearance | Yellow Liquid[12] | Clear Yellow Liquid[11] |
| Thermal Stability | Decomposes > 80 °C, potentially explosive.[10] | More stable; decomposition starts > 140 °C.[8] |
| Reactivity | Highly reactive; can induce rearrangements.[10][12] | Generally provides higher yields with fewer side products.[5] |
| Handling | Volatile, corrosive, reacts violently with water to form HF.[8][10] | Less volatile, but still corrosive and reacts violently with water.[8][9] |
| Primary Use | Conversion of alcohols to alkyl fluorides; ketones to gem-difluorides.[12][14] | Similar to DAST, but often preferred for sensitive substrates due to higher stability.[11][15] |
Q6: What are the essential safety protocols for using DAST or Deoxo-Fluor?
Safety is paramount when handling these reagents.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-retardant lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All manipulations MUST be performed in a certified chemical fume hood to avoid inhalation of volatile and corrosive vapors.[8][16]
-
Inert Atmosphere: Set up the reaction under an inert atmosphere (Nitrogen or Argon) to prevent contact with air and moisture.[5]
-
Quenching Procedure: This is a critical safety step. Never quench the reaction with pure water. The reaction mixture should be transferred slowly and carefully via cannula or a dropping funnel into a separate flask containing a stirred, ice-cold, saturated solution of sodium bicarbonate (NaHCO₃).[5] This neutralizes the highly toxic HF byproduct and excess reagent in a controlled manner. Be prepared for gas (CO₂) evolution.
-
Spill Management: Have an appropriate spill kit ready. Sodium bicarbonate or calcium carbonate can be used to neutralize small spills.
Experimental Protocol & Purification
Typical Protocol for Deoxyfluorination with Deoxo-Fluor
This is a representative procedure and may require optimization.
-
Setup: Under an inert atmosphere, dissolve the 4-((methoxycarbonothioyl)oxy)benzenesulfonamide intermediate (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and an addition funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add Deoxo-Fluor (1.5 eq) dropwise via the addition funnel, ensuring the internal temperature does not rise significantly.[5]
-
Reaction: After addition, stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material. ¹⁹F NMR can also be used to observe the formation of the -OCF₃ signal.
-
Quenching: In a separate flask, prepare a stirred, saturated solution of NaHCO₃ cooled in an ice bath. Slowly transfer the reaction mixture into the bicarbonate solution via cannula. Caution: Vigorous gas evolution may occur.
-
Workup: Once quenching is complete, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel. Due to the fluorine content, the product may have unique solubility properties that can be exploited during purification.[17]
-
Problem: The product is difficult to separate from non-polar byproducts.
-
Solution: Highly fluorinated compounds are often less soluble in standard organic solvents.[17] Consider using a solvent system with a more polar or even a fluorous-phase component for chromatography if standard methods fail. Sometimes, trituration or recrystallization from a hexanes/ethyl acetate mixture can effectively purify the product.
References
-
Lee, J., Hojczyk, K. N., & Ngai, M. Y. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 24(10), 1964. Retrieved from [Link]
-
Chang, Y., Lee, H., & Bae, C. (2013). Bis(4-fluorophenyl)difluoromethane. Organic Syntheses, 90, 222-231. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorination with aminosulfuranes. Retrieved from [Link]
- Midgley, T., & Henne, A. (1934). Purification of organic fluorine compounds. U.S. Patent 1,946,195.
-
Zhang, T., & Chen, S. (2016). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 14(3), 748-764. Retrieved from [Link]
-
Matouš, J., & Tlustoš, P. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Molecules, 20(11), 20696–20704. Retrieved from [Link]
-
Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Beilstein Journal of Organic Chemistry, 18, 836-845. Retrieved from [Link]
-
Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Retrieved from [Link]
-
Tlustoš, P., & Matouš, J. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7545. Retrieved from [Link]
-
Wang, F., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 114–159. Retrieved from [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). Retrieved from [Link]
-
ResearchGate. (2006). Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST). Retrieved from [Link]
-
Sano, S., et al. (2014). Unexpected reaction of β-keto esters with DAST and its analogues. Chemical Science, 5(6), 2348-2353. Retrieved from [Link]
-
ResearchGate. (2019). Difluoromethylation of phenols with difluorobromoacetic acid under visible-light photoredox catalysis. Retrieved from [Link]
-
ResearchGate. (2025). Trifluoromethoxylation of phenols and heteroaryl alcohols using XtalFluor-E. Retrieved from [Link]
-
Chen, D., Lu, L., & Shen, Q. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters, 18(19), 5042–5045. Retrieved from [Link]
-
Matouš, J., & Tlustoš, P. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7545. Retrieved from [Link]
-
Kim, H., et al. (2021). Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate. Nature Communications, 12(1), 6039. Retrieved from [Link]
-
Dai, J. J., et al. (2017). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. DSpace@MIT. Retrieved from [Link]
-
ResearchGate. (2025). Electrochemical O-trifluoromethylation of electron-deficient phenols. Retrieved from [Link]
-
Zhang, T., & Bie, P. (2017). Advances in trifluoromethylation or trifluoromethylthiolation with copper CF3 or SCF3 complexes. Journal of Chemical Sciences, 129(11), 1795-1804. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. Retrieved from [Link]
-
Tlustoš, P., & Matouš, J. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry, 84(24), 15767–15776. Retrieved from [Link]
-
American Chemical Society Green Chemistry Institute. (n.d.). Specific Solvent Issues with Fluorination. Retrieved from [Link]
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxybenzene-1-sulfonyl fluoride. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Sroor, F. M., et al. (2025). A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats. Medicinal Chemistry, 21(7), 692-706. Retrieved from [Link]
-
Bibliothèque et Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and. Retrieved from [Link]
-
Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276–289. Retrieved from [Link]
-
Workman, J. Jr. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. Retrieved from [Link]
Sources
- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
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- 11. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 12. DAST - Enamine [enamine.net]
- 13. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
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- 15. CAS 202289-38-1: Deoxo-Fluor | CymitQuimica [cymitquimica.com]
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- 17. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
Technical Support Center: Thermal Management in 4-(Trifluoromethoxy)benzenesulfonamide Synthesis
Welcome to the Advanced Synthesis Support Center. Ticket Topic: Optimization of Reaction Temperature & Thermal Safety Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 4-(Trifluoromethoxy)benzenesulfonamide (CAS: 1513-45-7) presents a classic "thermal tightrope" scenario.[1][2] The trifluoromethoxy group (
This guide addresses the two primary synthetic routes:
-
The Diazotization Route (Recommended for Purity): Converts 4-(trifluoromethoxy)aniline to the sulfonyl chloride via a diazonium intermediate.[1][2]
-
The Direct Chlorosulfonation Route (Industrial/Economical): Reacts (trifluoromethoxy)benzene directly with chlorosulfonic acid.[1][2]
Part 1: Critical Thermal Control Points (CTCPs)
Route A: The Diazotization Method (High Purity)
Target Audience: Medicinal Chemists, Lab-Scale Synthesis[1]
This route avoids isomer mixtures but requires strict cryogenic control to prevent diazonium decomposition (explosion hazard/yield loss).[1][2]
Phase 1: Diazotization
-
Protocol: Reaction of 4-(trifluoromethoxy)aniline with
and .[1][2] -
Temperature Target: -5°C to 0°C .
-
The "Why": Diazonium salts of electron-deficient anilines are unstable.[1][2] Above 5°C, the diazonium group (
) leaves as nitrogen gas, generating a highly reactive carbocation that reacts with water to form a phenol impurity.[1][2] -
Troubleshooting: If the reaction mixture turns dark or evolves gas bubbles before the sulfur dioxide step, your temperature is too high.[1][2]
Phase 2: The Meerwein Sulfonylation (Sandmeyer Variant)
-
Protocol: Addition of the cold diazonium salt to a mixture of
and in acetic acid. -
Temperature Target: 0°C to 20°C (Initial), then Ambient .
-
The "Why": The copper-catalyzed decomposition of the diazonium salt must be controlled. If the diazonium solution is added to a warm mixture, rapid nitrogen evolution can cause foam-over or vessel rupture.[1][2]
Route B: Direct Chlorosulfonation (Scale-Up)
Target Audience: Process Chemists, Bulk Synthesis[1][2]
This route is shorter but prone to "thermal runaway" and byproduct formation (sulfones).[1][2]
Phase 1: The Electrophilic Attack
-
Protocol: Addition of (trifluoromethoxy)benzene to Chlorosulfonic acid (
). -
Temperature Target: < 5°C (Strict) .
-
The "Why": The reaction is highly exothermic.[1][2] High temperatures during addition favor the formation of diaryl sulfones (two rings connected by an
bridge) rather than the desired sulfonyl chloride.[1][2] The group is deactivating, but once the monosulfonic acid forms, heat can drive it to attack another ring if not quenched.[1][2]
Phase 2: The "Cooking" Step
-
Protocol: Heating the mixture after addition.
-
Temperature Target: 50°C - 70°C .
-
The "Why": Unlike activated rings (like toluene), the deactivated (trifluoromethoxy)benzene requires thermal energy to drive the equilibrium from the sulfonic acid intermediate (
) to the sulfonyl chloride ( ).[1][2] -
Risk: Overheating (>90°C) risks degrading the
moiety or generating tars.[1][2]
Part 2: The Amination (Common to Both Routes)
Phase 3: Conversion to Sulfonamide
-
Protocol: Reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with Ammonia (
).[1][2][3] -
Temperature Target: 0°C to 10°C .
-
The "Why": This is a competition reaction.
Part 3: Troubleshooting Matrix
| Symptom | Probable Thermal Cause | Corrective Action |
| Low Yield (Diazotization) | Temp > 5°C during nitrite addition.[1][2] | Use a crushed ice/salt bath.[1][2] Ensure internal temp probe is active. Add nitrite sub-surface to avoid local hot spots.[1][2] |
| High Sulfone Impurity | Temp > 10°C during chlorosulfonic acid addition.[1][2] | Slow the addition rate. The exotherm is driving the "double reaction."[1][2] |
| Product is a Sulfonic Acid (Not Amide) | Amination was too hot (>25°C) or aqueous ammonia was too dilute.[1][2] | Cool the ammonia solution to 0°C before adding the chloride.[1][2] Use concentrated |
| Violent Gas Evolution | Diazonium salt added to warm | Cool the receiving flask (acetic acid/SO2) to 0°C before transfer. |
| Tarry/Black Crude | "Cooking" step in chlorosulfonation > 80°C. | Limit heating to 60°C. The |
Part 4: Visualizing the Thermal Workflow
The following diagram illustrates the critical control points (CCPs) for both synthesis routes.
Caption: Thermal Critical Control Points (CCPs) in the synthesis of this compound. Blue nodes indicate steps requiring active cooling to prevent side reactions.
Part 5: Validated Experimental Protocol (Diazotization Route)
Based on standard Org.[1][2] Syn. procedures adapted for fluorinated substrates.
-
Diazotization:
-
Sulfonylation:
-
In a separate vessel, saturate Glacial Acetic Acid with Sulfur Dioxide (
) gas until the weight increases by approx 30%.[1][2] Add CuCl2 (0.2 eq).[1][2] -
Cool this mixture to 10°C .
-
Add the cold diazonium solution to the
mixture portion-wise. (Watch for nitrogen evolution). -
Allow to warm to Room Temperature (20-25°C) and stir for 2 hours.
-
-
Workup & Amination:
Part 6: Frequently Asked Questions (FAQs)
Q1: Can I use the direct chlorosulfonation method for high-purity pharmaceutical applications?
-
Answer: Generally, no.[1][2] While cheaper, direct chlorosulfonation of (trifluoromethoxy)benzene typically yields 85-90% para-isomer, but the remaining ortho-isomer and sulfone byproducts are difficult to remove without extensive recrystallization.[1][2] The Diazotization route guarantees the para position because you start with the para-aniline [1][2].[1][2]
Q2: My sulfonyl chloride is an oil that won't crystallize. Is it degraded?
-
Answer: Not necessarily. 4-(Trifluoromethoxy)benzenesulfonyl chloride has a low melting point.[1][2] However, if it is dark brown/black, thermal decomposition has occurred.[1][2] Ensure your "cooking" step in the chlorosulfonation route did not exceed 70°C [3].[1][2]
Q3: Is the trifluoromethoxy group stable to the heat generated during the acid quench?
-
Answer: Yes. The
group is remarkably stable to acidic hydrolysis, even at elevated temperatures.[1][2] It is, however, sensitive to strong bases at high temperatures (e.g., sodium methoxide in refluxing methanol), which can cause defluorination.[1][2] The acidic conditions of sulfonation are safe for this moiety [4][5].[1][2]
References
-
Organic Syntheses. m-Trifluoromethylbenzenesulfonyl Chloride (General Procedure for Diazotization/Sulfonylation).[1][2] Coll. Vol. 5, p.1070 (1973).[1][2] Available at: [Link][1]
-
Organic Syntheses. Benzenesulfonyl Chloride (General Procedure for Chlorosulfonation).[1][2] Coll. Vol. 1, p.84 (1941).[1][2] Available at: [Link][1]
-
MDPI. Advances in the Development of Trifluoromethoxylation Reagents. Symmetry 2021, 13(12), 2380.[1][2] Available at: [Link][1]
Sources
Validation & Comparative
Comparative study of fluorinated vs non-fluorinated benzenesulfonamides
Topic: Comparative Study of Fluorinated vs. Non-Fluorinated Benzenesulfonamides Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The "Fluorine Scan" in Lead Optimization
In modern medicinal chemistry, the transition from a non-fluorinated benzenesulfonamide to its fluorinated counterpart is rarely accidental; it is a calculated strategic maneuver known as a "fluorine scan." This guide analyzes the systematic impact of fluorine substitution on the benzenesulfonamide scaffold (
The introduction of fluorine—the most electronegative element—into the benzenesulfonamide core induces profound changes in electronic distribution, acidity (pKa), lipophilicity (LogP), and metabolic stability. This guide compares these parameters to assist researchers in rational drug design.
Physicochemical Performance: The Fluorine Effect
The primary differentiator between fluorinated and non-fluorinated benzenesulfonamides is the modulation of the sulfonamide nitrogen's acidity.
Acidity (pKa) and Zinc Binding
The sulfonamide moiety acts as a zinc-binding group (ZBG) in metalloenzymes like Carbonic Anhydrase (CA). The anionic form (
-
Non-Fluorinated (Benzenesulfonamide): The pKa is typically ~10.1. At physiological pH (7.4), the population of the active anionic species is low (
). -
Fluorinated (Pentafluorobenzenesulfonamide): The strong electron-withdrawing effect of five fluorine atoms stabilizes the negative charge on the nitrogen, dropping the pKa to ~6.0–6.5. At pH 7.4, this molecule is predominantly ionized, drastically increasing its effective binding affinity.
Lipophilicity (LogP) and Permeability
While fluorine is often associated with hydrophobicity, its effect on benzenesulfonamides is nuanced:
-
Monofluorination: Often increases LogP (more lipophilic) due to the low polarizability of the C-F bond compared to C-H.
-
Polyfluorination: Can paradoxically lower LogP in specific contexts if the dipole moment is maximized, but generally, perfluorinated aromatics exhibit high lipophilicity and distinct "fluorous" phase behavior.
Comparative Data Summary:
| Property | Benzenesulfonamide (BSA) | 4-Fluorobenzenesulfonamide | Pentafluorobenzenesulfonamide |
| pKa (Sulfonamide NH) | ~10.1 | ~9.3 | ~6.1 |
| Ionization @ pH 7.4 | < 0.2% (Neutral dominant) | ~1.2% | > 90% (Anion dominant) |
| Electronic Character | Electron-rich Ring | Electron-deficient Ring | Highly Electron-deficient ( |
| Metabolic Liability | High (Ring oxidation) | Reduced (Para-blocked) | Very Low (Blocked oxidation) |
Case Study: Carbonic Anhydrase (CA) Inhibition
The most definitive experimental evidence for the superiority of fluorinated benzenesulfonamides lies in Carbonic Anhydrase inhibition. The data below illustrates how pKa modulation directly translates to potency.
Mechanistic Logic (SAR)
Figure 1: Structure-Activity Relationship (SAR) logic flow demonstrating how fluorination enhances potency.
Experimental Data: Isoform Selectivity
Data synthesized from Supuran et al. and related medicinal chemistry literature.
| Compound | Ki (hCA I) [Cytosolic] | Ki (hCA II) [Dominant Cytosolic] | Ki (hCA IX) [Tumor Associated] |
| Benzenesulfonamide | ~3,000 nM | ~240 nM | ~380 nM |
| 4-Fluorobenzenesulfonamide | ~1,500 nM | ~100 nM | ~60 nM |
| Pentafluorobenzenesulfonamide | ~20 nM | ~0.9 nM | ~5 nM |
Insight: The pentafluoro-derivative is not only more potent (sub-nanomolar against CA II) but shows a compressed selectivity profile due to the sheer strength of the zinc interaction. To achieve selectivity (e.g., for CA IX over CA II), researchers often use a "tail" approach on a mono- or di-fluorinated scaffold rather than perfluorination.
ADME/PK: Metabolic Stability
Non-fluorinated benzenesulfonamides are susceptible to oxidative metabolism by Cytochrome P450 enzymes (CYPs), particularly at the para position (hydroxylation).
-
Non-Fluorinated: Rapid clearance via aromatic hydroxylation followed by glucuronidation.
-
Fluorinated: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol) and resistant to CYP-mediated radical abstraction. Placing a fluorine at the para position (metabolic soft spot) effectively blocks this clearance pathway, extending the half-life (
).
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol A: Stopped-Flow CO2 Hydration Assay (Enzyme Inhibition)
The Gold Standard for measuring CA inhibition kinetics.
-
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5) for
-CAs; 20 mM TRIS (pH 8.3) for -CAs. -
Indicator: 0.2 mM Phenol Red.
-
Substrate: CO2-saturated water (approx. 17 mM to 1.7 mM serial dilutions).
-
-
Workflow:
-
Pre-incubation: Incubate enzyme (CA isoform) with inhibitor (fluorinated vs. non-fluorinated) for 15 minutes at room temperature to allow E-I complex formation.
-
Reaction: Mix enzyme-inhibitor solution with CO2 solution in a stopped-flow instrument (e.g., Applied Photophysics).
-
Detection: Monitor the absorbance change of Phenol Red at 557 nm (indicating pH drop as CO2 hydrates to HCO3- + H+).
-
-
Calculation:
-
Measure initial velocity (
). -
Determine
from dose-response curves. -
Convert to
using the Cheng-Prusoff equation: .
-
Protocol B: Microsomal Metabolic Stability Assay
To compare intrinsic clearance (
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.[1][2]
-
Test Compound: 1 µM final concentration (ensure <1% DMSO).
-
Cofactor: NADPH regenerating system (1 mM NADPH final).
-
Procedure:
-
Step 1: Pre-warm microsomes and buffer (0.1 M Phosphate, pH 7.4) to 37°C.[3]
-
Step 2: Add test compound.
-
Step 3: Initiate reaction with NADPH.
-
Step 4: Sampling. Remove aliquots at
minutes. -
Step 5: Quench immediately with ice-cold Acetonitrile (containing internal standard).
-
Step 6: Centrifuge (10,000g, 10 min) and analyze supernatant via LC-MS/MS.
-
-
Analysis:
-
Plot ln(% remaining) vs. time.
-
Slope =
. - .
-
Experimental Workflow Diagram
Figure 2: Integrated experimental workflow for comparing sulfonamide derivatives.
References
-
Supuran, C. T. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. ChemMedChem.
-
Angeli, A., et al. (2017). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters.
-
Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[4]
-
Krasavin, M., et al. (2023). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Scott, D. E., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science.
Sources
Comparison of 4-(Trifluoromethoxy)benzenesulfonamide with other sulfonamides in drug design
Title: Beyond the Fluorine Scan: A Comparative Analysis of 4-(Trifluoromethoxy)benzenesulfonamide in Rational Drug Design
Executive Summary
In the optimization of arylsulfonamide scaffolds—particularly for Carbonic Anhydrase (CA) inhibition and COX-2 selectivity—the "fluorine scan" is a standard medicinal chemistry tactic. However, the This compound (4-OCF3-BSA) moiety offers a distinct pharmacological profile compared to its trifluoromethyl (-CF3) and chloro (-Cl) analogs.
This guide analyzes 4-OCF3-BSA not just as a lipophilic spacer, but as a conformational disruptor . While -CF3 functions as a bulky "rotor," the -OCF3 group adopts a unique orthogonal conformation relative to the phenyl ring, allowing it to access hydrophobic sub-pockets that planar substituents cannot. This guide provides the physicochemical rationale, comparative data, and validated synthetic protocols for integrating this scaffold into your lead optimization programs.
The Physicochemical Landscape: -OCF3 vs. The World
To understand the utility of 4-OCF3-BSA, we must quantify the "Fluorine Effect." The trifluoromethoxy group is often termed a "super-halogen" because it combines the electron-withdrawing power of chlorine with a lipophilicity exceeding that of the trifluoromethyl group.
Comparative Physicochemical Parameters
| Substituent (Para-position) | Bond Angle / Conformation | Metabolic Liability | ||
| -OCF3 | 0.35 | 1.04 | Orthogonal (~90° twist) | Low (Blocked) |
| -CF3 | 0.54 | 0.88 | Rotational (Bulky) | Low |
| -Cl | 0.23 | 0.71 | Planar/Linear | Moderate (Oxidative insertion) |
| -OCH3 | -0.27 | -0.02 | Planar (Resonance) | High (O-demethylation) |
| -H | 0.00 | 0.00 | N/A | High (Para-hydroxylation) |
Key Insight: The -OCF3 group is unique because of the anomeric effect involving the oxygen lone pairs and the C-F antibonding orbitals. This forces the O-CF3 bond to twist out of the plane of the benzene ring.
-
Implication: If your target binding pocket is narrow and flat, -OCF3 may clash. If the pocket has a hydrophobic "ceiling" or "floor" (common in CA isoforms like hCA IX), the orthogonal -OCF3 can achieve superior shape complementarity compared to the spherical -CF3.
Pharmacodynamics: Case Study in Carbonic Anhydrase Inhibition
Sulfonamides coordinate the Zn(II) ion in the Carbonic Anhydrase active site. The "tail" (the 4-substituent) drives selectivity and potency by interacting with the hydrophobic and hydrophilic halves of the active site entrance.
Inhibition Efficiency (Theoretical & Experimental Trends)
While specific IC50 values vary by assay conditions, the structure-activity relationship (SAR) follows a clear trend governed by the Tail Interaction Principle :
-
hCA II (Cytosolic - Off-target): High affinity for small, lipophilic tails.
-
Trend: 4-OCF3
4-CF3 > 4-Cl. Both fluorinated groups bind tightly, often leading to systemic side effects if not managed.
-
-
hCA IX/XII (Transmembrane - Tumor Associated): These isoforms have larger hydrophobic pockets.
Decision Logic for Medicinal Chemists: If your lead compound (4-CF3) has good potency but poor solubility or metabolic issues, switching to 4-OCF3 is not the solution (it is more lipophilic). However, if you need to fill a specific hydrophobic void orthogonal to the ring plane to gain selectivity over hCA II, the 4-OCF3 switch is the gold standard.
Caption: Decision tree for selecting fluorinated sulfonamide scaffolds based on pocket geometry and metabolic requirements.
Experimental Protocols
To ensure reproducibility, we recommend the Meerwein Sulfonylation route (via diazonium salt) for laboratory-scale synthesis. This method avoids the harsh conditions of direct chlorosulfonation, which can degrade the -OCF3 group or cause regio-isomer mixtures.
Protocol A: Synthesis of this compound
Reaction Overview:
-
Diazotization: 4-(Trifluoromethoxy)aniline
Diazonium Salt[5] -
Sulfonylation: Diazonium Salt + SO₂ + CuCl₂
Sulfonyl Chloride -
Amination: Sulfonyl Chloride + NH₃
Sulfonamide
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve 4-(trifluoromethoxy)aniline (10 mmol) in HCl (conc., 5 mL) and Acetic Acid (glacial, 15 mL).
-
Cool to -5°C in an ice-salt bath.
-
Dropwise add NaNO₂ (12 mmol in 2 mL H₂O). Maintain temperature < 0°C.
-
Checkpoint: The solution should turn clear/yellow. Stir for 30 mins.
-
-
Sulfonyl Chloride Formation (The Meerwein Reaction):
-
In a separate vessel, saturate Glacial Acetic Acid (20 mL) with SO₂ gas (bubble for 20 mins) until the solution gains ~5g in weight.
-
Add CuCl₂·2H₂O (3 mmol) as a catalyst.
-
Pour the cold diazonium solution slowly into the SO₂/CuCl₂ mixture.
-
Observation: Vigorous evolution of N₂ gas will occur.
-
Stir at room temperature for 2 hours until gas evolution ceases.
-
Pour onto ice-water. Extract the oily 4-(trifluoromethoxy)benzenesulfonyl chloride with DCM.
-
-
Amination:
-
Dissolve the crude sulfonyl chloride in THF (10 mL).
-
Add NH₄OH (28% aq., 5 mL) or bubble NH₃ gas at 0°C.
-
Stir for 1 hour.
-
Acidify with 1M HCl to pH 2 (to protonate any sulfonamide salt).
-
Extract with EtOAc, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water.
-
Expected Yield: 65-75%.
-
Characterization: ¹H NMR (DMSO-d₆):
7.40 (s, 2H, NH₂), 7.55 (d, 2H, Ar-H), 7.95 (d, 2H, Ar-H).
-
Caption: Step-wise synthesis of this compound via the Meerwein route.
ADME & Pharmacokinetics
The introduction of the -OCF3 group has profound effects on the drug's metabolic fate compared to non-fluorinated analogs.[6]
-
Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) renders the -OCF3 group chemically inert to CYP450 oxidation. Unlike the methoxy group (-OCH3), which suffers from rapid O-demethylation, -OCF3 is metabolically stable.
-
Lipophilicity & Permeability:
-
The high
value (+1.04) significantly increases LogP. -
Risk: Poor aqueous solubility.
-
Mitigation: This scaffold is best used when the rest of the molecule contains polar solubilizing groups (e.g., glycosyl tails or hydrophilic linkers used in CA IX inhibitors).
-
-
Blood-Brain Barrier (BBB): The increased lipophilicity generally enhances BBB penetration, making 4-OCF3 derivatives attractive for CNS targets (e.g., antiepileptics), provided the molecular weight remains controlled.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and parameters).
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link
-
Manteau, B., et al. (2010). The "Fluorine Effect" in the Design of Bioactive Molecules. Angewandte Chemie International Edition, 49(34), 5802-5834. (Detailed analysis of OCF3 conformation). Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Sources
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Carbonic Anhydrase Enzyme with Synthesized Benzenesulfonamide Derivatives: Inhibiting Tumor Growth | Journal of Contemporary Medical Sciences [jocms.org]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. guidechem.com [guidechem.com]
- 6. benchchem.com [benchchem.com]
Benchmarking Flame Retardant Properties of 4-(Trifluoromethoxy)benzenesulfonamide Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with superior safety profiles, the development of novel flame retardants is of paramount importance. This guide provides a comprehensive technical comparison of the anticipated flame retardant properties of polymers incorporating 4-(Trifluoromethoxy)benzenesulfonamide against established alternatives, namely phosphorus-based and brominated flame retardants. Due to the limited availability of direct experimental data on polymers functionalized with this compound, this guide will leverage data from structurally similar polymers and foundational flame retardant chemistry to provide a predictive benchmark.
Introduction: The Quest for Superior Flame Retardancy
Polymers are indispensable in modern technology, yet their inherent flammability presents a significant safety challenge. Flame retardants are crucial additives or co-monomers that inhibit, suppress, or delay the combustion of polymers. The ideal flame retardant should not only be effective at low concentrations but also be thermally stable, environmentally benign, and not compromise the mechanical integrity of the host polymer.
This guide focuses on the potential of this compound as a reactive flame retardant monomer. This molecule is of particular interest due to the combined presence of a sulfonamide group, known to promote char formation in the condensed phase, and a trifluoromethoxy group, which can contribute to flame inhibition in the gas phase.
Mechanisms of Flame Retardancy: A Tale of Two Phases
Flame retardancy is achieved through actions in two primary domains: the condensed phase (the solid polymer) and the gas phase (the flames).
-
Condensed Phase Mechanism: This mechanism involves altering the thermal decomposition of the polymer to promote the formation of a stable, insulating char layer. This char acts as a barrier, limiting the release of flammable volatiles and shielding the underlying polymer from the heat of the flame. Sulfonamides are known to function primarily through this pathway.[1]
-
Gas Phase Mechanism: This mechanism involves the release of radical scavengers into the flame, which interrupt the highly exothermic chain reactions of combustion. Halogenated compounds, particularly those containing bromine and chlorine, are highly effective gas-phase flame retardants.[2] The trifluoromethyl group in our target molecule is expected to contribute to this effect.
Caption: Dominant flame retardant mechanisms of different chemical moieties.
Synthesis of this compound Polymers
To act as a reactive flame retardant, the this compound moiety needs to be incorporated into a polymer backbone. A plausible synthetic route involves the preparation of a polymerizable monomer, such as a vinyl-substituted derivative.
Proposed Monomer Synthesis: Vinyl-4-(trifluoromethoxy)benzenesulfonamide
A potential synthetic pathway to a vinyl-functionalized monomer could be adapted from established methods for the synthesis of other vinyl sulfonamides.
Caption: A potential synthetic route to a vinyl-functionalized monomer.
Polymerization
Once the monomer is synthesized, it can be copolymerized with other commodity monomers (e.g., styrene, acrylates) via standard polymerization techniques such as free-radical polymerization or reversible addition-fragmentation chain-transfer (RAFT) polymerization to create polymers with tailored properties.
Benchmarking Performance: Standardized Flammability Tests
The flame retardant efficacy of a material is quantified using a suite of standardized tests. The most common include:
-
Limiting Oxygen Index (LOI): This test determines the minimum oxygen concentration in an oxygen/nitrogen mixture that is required to sustain combustion of a sample. A higher LOI value indicates better flame retardancy.
-
Underwriters Laboratories 94 (UL-94): This is a vertical or horizontal burn test. For vertical tests, materials are classified as V-0, V-1, or V-2, with V-0 being the most flame-retardant classification, indicating that the flame self-extinguishes quickly with no flaming drips.
-
Cone Calorimetry: This is one of the most effective bench-scale methods to evaluate the fire behavior of materials. It measures key parameters such as the heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), and time to ignition (TTI). Lower HRR and THR values signify better fire safety.
Comparative Performance Data
The following tables present a comparative overview of the expected performance of polymers containing this compound against well-characterized phosphorus-based and brominated flame retardants in common polymer matrices like polycarbonate (PC) and acrylonitrile butadiene styrene (ABS).
It is crucial to reiterate that the data for the this compound polymer is predictive and based on the expected synergistic effects of the sulfonamide and trifluoromethoxy groups.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Ratings
| Flame Retardant System | Polymer Matrix | Loading (%) | LOI (%) | UL-94 Rating (1.6 mm) |
| Hypothetical: this compound Polymer | PC | 5-10 | > 35 (Predicted) | V-0 (Predicted) |
| Bisphenol A bis(diphenyl phosphate) (BDP) | PC | 10 | ~35 | V-0 |
| Decabromodiphenyl Ethane (DBDPE)/Sb₂O₃ | ABS | 15/5 | ~29 | V-0 |
| Hypothetical: this compound Polymer | ABS | 10-15 | > 28 (Predicted) | V-0 (Predicted) |
| Red Phosphorus | ABS | 7 | ~27 | V-0 |
Data for BDP and DBDPE are compiled from various sources in the literature.
Table 2: Cone Calorimetry Data (at 35 kW/m²)
| Flame Retardant System | Polymer Matrix | Loading (%) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Released (THR) (MJ/m²) |
| Hypothetical: this compound Polymer | PC | 5-10 | ~200 (Predicted) | ~60 (Predicted) |
| Resorcinol bis(diphenyl phosphate) (RDP) | PC | 10 | ~250 | ~70 |
| Decabromodiphenyl Ethane (DBDPE)/Sb₂O₃ | ABS | 15/5 | ~150 | ~50 |
| Hypothetical: this compound Polymer | ABS | 10-15 | ~180 (Predicted) | ~65 (Predicted) |
| Ammonium Polyphosphate (APP) | ABS | 20 | ~200 | ~80 |
Data for RDP, DBDPE, and APP are compiled from various sources in the literature.
Discussion and Scientific Rationale
The predicted high performance of this compound polymers stems from the anticipated synergistic flame retardant effects of its constituent functional groups.
-
Sulfonamide Group: This group is expected to promote significant charring. The thermal degradation of the sulfonamide can lead to the formation of cross-linked, aromatic char structures. This condensed-phase action is crucial for reducing the amount of flammable fuel supplied to the flame.
-
Trifluoromethoxy Group: The C-F bonds are strong, and their cleavage at high temperatures can release fluorine radicals. These radicals are effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction in the gas phase. This gas-phase inhibition cools the flame and reduces its intensity.
The combination of these two mechanisms—condensed-phase charring and gas-phase radical trapping—is a well-established strategy for achieving high-performance flame retardancy.
Experimental Protocols for Validation
To validate the predicted performance, a rigorous experimental program is necessary. The following outlines the key experimental workflows.
Polymer Synthesis and Formulation
Caption: Workflow for preparing polymer samples for flammability testing.
Step-by-Step Protocol:
-
Monomer Synthesis: Synthesize the polymerizable monomer (e.g., vinyl-4-(trifluoromethoxy)benzenesulfonamide) and purify it.
-
Polymerization: Conduct the copolymerization of the synthesized monomer with a comonomer (e.g., styrene) to obtain the flame-retardant polymer.
-
Characterization: Characterize the resulting polymer for its chemical structure (NMR), molecular weight (GPC), and thermal stability (TGA).
-
Compounding: Melt-blend the flame-retardant polymer with the base polymer (e.g., PC or ABS) at various loading levels using a twin-screw extruder.
-
Specimen Preparation: Injection mold the compounded polymer blends into standard specimen geometries required for the different flammability tests.
Flammability Testing
-
LOI Test (ASTM D2863): Determine the Limiting Oxygen Index for each formulation.
-
UL-94 Vertical Burn Test: Test the specimens according to the UL-94 standard to determine their V-0, V-1, or V-2 classification.
-
Cone Calorimetry (ASTM E1354): Subject the specimens to a set heat flux (e.g., 35 or 50 kW/m²) and record the heat release rate, total heat released, and other relevant parameters.
Conclusion and Future Outlook
Polymers incorporating the this compound moiety hold significant promise as a new class of high-performance flame retardants. The predicted synergistic action of the sulfonamide and trifluoromethoxy groups suggests the potential for achieving excellent fire safety properties, possibly at lower loading levels than some conventional flame retardants.
This guide provides a theoretical framework and a roadmap for the experimental validation of these materials. Successful development of these polymers could offer a valuable alternative to existing flame retardant technologies, particularly in applications where high performance and a favorable environmental profile are critical. Further research should focus on the synthesis and rigorous testing of these novel polymers to confirm their flame retardant efficacy and to fully assess their potential for commercialization.
References
-
Green, J. (2001). Halogen-free flame-retardant technology. Plastics Additives & Compounding, 3(5), 22-26. [Link]
-
Weil, E. D., & Levchik, S. V. (2016). Flame retardants for plastics and textiles: Practical applications. Hanser Publications. [Link]
-
Salmeia, K. A., Gaan, S., & Malucelli, G. (2016). Recent advances for flame retardancy of textiles based on phosphorus chemistry. Polymers, 8(9), 319. [Link]
-
ASTM International. (2019). ASTM D2863-19, Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index). [Link]
-
Underwriters Laboratories. (2018). UL 94, the Standard for Safety of Flammability of Plastic Materials for Parts in Devices and Appliances testing. [Link]
-
ASTM International. (2017). ASTM E1354-17, Standard Test Method for Heat and Visible Smoke Release Rates for Materials and Products Using an Oxygen Consumption Calorimeter. [Link]
-
Schartel, B. (2010). Phosphorus-based flame retardancy mechanisms—old hat or a starting point for future development?. Materials, 3(10), 4710-4745. [Link]
-
Al-Malaika, S. (2004). Halogen-free flame retardant polymers. Rapra Technology. [Link]
Sources
Comparative Guide: Evaluating Surface Hydrophobicity of 4-(Trifluoromethoxy)benzenesulfonamide Modifications
The following guide provides an in-depth technical evaluation of surface hydrophobicity introduced by the 4-(Trifluoromethoxy)benzenesulfonamide moiety. It is designed for researchers optimizing bio-interfaces, medicinal chemistry assays, or functional coatings.[1]
Executive Summary & Technical Context
This compound represents a unique class of fluorinated surface modifiers.[1] Unlike standard perfluorinated chains (e.g., PTFE) that rely on rigid helical structures for hydrophobicity, this molecule introduces the trifluoromethoxy (-OCF
In medicinal chemistry and surface science, the -OCF
-
Primary Advantage: The -OCF
group exhibits superior lipophilicity (Hansch value: +1.[1][2][3]04) compared to -CF (+0.88), potentially creating surfaces with unique wetting behaviors and protein-repelling characteristics.[1] -
Structural Nuance: The oxygen linker introduces conformational flexibility (an "orthogonal twist"), preventing the rigid crystalline packing seen in long-chain fluorocarbons. This results in surfaces that are hydrophobic but possess distinct interfacial energies.[1]
Comparative Analysis: The -OCF Motif vs. Alternatives
When designing a hydrophobic interface, researchers typically choose between three primary modification classes. The table below contrasts the 4-(Trifluoromethoxy) variant against its direct competitors.
Table 1: Physicochemical & Surface Property Comparison
| Feature | This compound | 4-(Trifluoromethyl)benzenesulfonamide | Benzenesulfonamide (Control) | Perfluoroalkyl Silanes (e.g., PFOTS) |
| Functional Group | -OCF | -CF | -H | -(CF |
| Hansch | +1.04 (Highest) | +0.88 | 0.00 | N/A (Polymeric) |
| Electronic Effect ( | 0.35 (Electron Withdrawing) | 0.54 (Strongly Withdrawing) | 0.00 | N/A |
| Surface Packing | Disordered/Flexible: Oxygen linker creates a "kink," preventing tight packing.[1] | Rigid/Ordered: Can pack hexagonally if steric bulk allows. | Planar: High | Crystalline: Forms dense, self-cleaning monolayers.[1] |
| Predicted Contact Angle ( | ~95° - 105° (High Hysteresis) | ~100° - 110° | < 60° (Hydrophilic) | > 115° (Superhydrophobic) |
| Key Application | Drug-protein binding assays; modulating bioavailability.[1] | Standard hydrophobic tagging; NMR probes ( | Hydrophilic control; Carbonic Anhydrase recognition.[1] | Industrial anti-fouling; non-stick coatings.[1] |
Expert Insight: While -OCF
has a higher intrinsic lipophilicity (LogP) than -CF, a surface modified with it may actually exhibit a lower static contact angle than a -CF surface.[1] This is because the -OCF group's conformational flexibility disrupts the surface lattice, exposing the underlying benzene ring or sulfonamide polar groups to the probe liquid.
Experimental Protocol: Hydrophobicity Evaluation
To objectively evaluate the surface properties, a self-validating characterization workflow is required. This protocol assumes the molecule is immobilized on a planar substrate (e.g., Gold via thiol-linker or Silicon via silane-linker).[1]
Phase 1: Surface Preparation (Validation Check)
Before measuring hydrophobicity, confirm monolayer integrity.[1]
-
Ellipsometry: Measure film thickness.[1] A monolayer of this compound should yield a thickness of ~8–12 Å.[1]
-
XPS (X-ray Photoelectron Spectroscopy): Scan for the F1s peak (688 eV) and S2p peak (168 eV).
-
Validation Criteria: The ratio of F:S should be approx 3:1. If F is low, the surface coverage is sparse.[1]
-
Phase 2: Dynamic Contact Angle Goniometry (The Core Assay)
Static contact angles are insufficient for fluorinated surfaces due to surface roughness and heterogeneity. You must measure Contact Angle Hysteresis (CAH) .[1]
Equipment: Optical Tensiometer / Goniometer. Probe Liquid: HPLC-grade Water (Polar) and Diiodomethane (Dispersive).[1]
Step-by-Step Protocol:
-
Baseline: Clean the modified surface with a stream of dry nitrogen gas.[1] Do NOT solvent wash (unless covalently bonded).[1]
-
Advancing Angle (
):-
Dispense a 3 µL droplet of water on the surface.
-
Insert the needle into the drop and slowly increase volume to 10 µL at 0.5 µL/s.
-
Record the angle of the wetting line as it advances across the dry surface.
-
-
Receding Angle (
):-
With the needle still in the drop, withdraw the liquid back to 3 µL.
-
Record the angle as the wetting line retreats.
-
-
Hysteresis Calculation:
[1]
Phase 3: Surface Free Energy (SFE) Calculation
Use the Owens-Wendt-Rabel-Kaelble (OWRK) method to separate polar and dispersive components.[1]
-
Measure
for Water (Polar) and Diiodomethane (Non-polar).[1] -
Apply the linearized OWRK equation:
[1] -
Plot:
vs . The slope gives (Polar surface energy) and the intercept gives (Dispersive surface energy).-
Expectation: The -OCF
surface should show a higher dispersive component than the sulfonamide control, but a higher polar component than a pure PTFE chain (due to the sulfonyl group).
-
Visualizing the Evaluation Logic
The following diagram illustrates the decision-making process and physical interactions governing the hydrophobicity of these specific surfaces.
Caption: Logical flow from molecular structure to macroscopic surface wetting properties. The -OCF
References
-
Leroux, F. R., et al. (2008).[1] Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Link
-
Novás, M., & Matos, M. J. (2025).[1][8] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules (MDPI).[1][9] Link[1]
-
Hansch, C., & Leo, A. (1979).[1][7] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Seminal work establishing
values for -OCF vs -CF ). -
Huhtamäki, T., et al. (2018).[1] Surface-wetting characterization using contact-angle measurements. Nature Protocols. Link
-
Manteau, B., et al. (2010).[1] The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. Angewandte Chemie International Edition. Link[1]
Sources
- 1. This compound | C7H6F3NO3S | CID 2777211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS 1513-45-7: this compound [cymitquimica.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 1513-45-7 [chemicalbook.com]
A Senior Application Scientist's Guide to Cellular Uptake Studies of 4-(Trifluoromethoxy)benzenesulfonamide Derivatives
Introduction: The Critical Gateway to Efficacy
For any therapeutic agent to be effective, it must first reach its intracellular target. The journey across the cell membrane is a critical, and often limiting, step in drug development. This guide provides a comparative analysis of methodologies for studying the cellular uptake of 4-(trifluoromethoxy)benzenesulfonamide derivatives, a class of compounds with significant therapeutic potential. As researchers and drug development professionals, understanding the nuances of how these molecules enter cells is paramount to optimizing their design and predicting their in vivo behavior.
The physicochemical properties of a molecule heavily influence its ability to cross the plasma membrane. For this compound, key properties include a molecular weight of approximately 241.19 g/mol , a predicted pKa of around 9.81, and increased lipophilicity due to the trifluoromethoxy group.[1][2][3] These characteristics suggest that passive diffusion is a likely mechanism of cellular entry, a process governed by the molecule's ability to dissolve in the lipid bilayer.[4] However, the potential for carrier-mediated transport cannot be discounted, especially for derivatives with modified functional groups.[5][6] The uptake of sulfonamides, in general, is often modeled as a diffusion-like transport of both neutral and ionic species, significantly influenced by the pH gradient between the extracellular environment and the cytoplasm.[7]
This guide will dissect and compare the two predominant methodologies for quantifying cellular uptake: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Fluorescence Microscopy. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format to empower you in your research.
Comparative Analysis of Methodologies: A Tale of Two Techniques
The choice of methodology for a cellular uptake study is a critical decision that will dictate the nature and resolution of the data obtained. Here, we compare the "gold standard" quantitative method, LC-MS/MS, with the powerful visualization capabilities of fluorescence microscopy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Quantitative Powerhouse
LC-MS/MS is revered for its high sensitivity and specificity in detecting and quantifying unlabeled drug molecules within a complex biological matrix.[8] This technique provides an absolute measure of the intracellular drug concentration, making it the preferred method for generating robust pharmacokinetic data.
-
Expertise & Experience: The power of LC-MS/MS lies in its ability to distinguish the parent compound from its metabolites, providing a true measure of the intact drug that has crossed the cell membrane. The experimental design hinges on achieving complete cell lysis to release the intracellular contents, followed by a meticulous extraction of the analyte from the lysate.[9] Normalization of the quantified drug amount to the total protein content or cell number in the sample is a critical step to ensure accurate comparisons between different compounds and conditions.[10][11]
-
Trustworthiness: A self-validating LC-MS/MS protocol includes the use of an internal standard, a molecule structurally similar to the analyte, which is added at a known concentration to each sample.[9] This accounts for any variability in sample processing and instrument response, thereby ensuring the accuracy and reproducibility of the results. Additionally, creating a standard curve with known concentrations of the drug in a matrix matching the cell lysate is essential for accurate quantification.
-
Advantages:
-
High sensitivity and specificity.
-
Quantification of unlabeled compounds.
-
Absolute quantification of intracellular concentration.
-
Ability to distinguish between parent drug and metabolites.
-
-
Limitations:
-
Destructive to the sample (requires cell lysis).
-
Provides no spatial information on subcellular localization.
-
Can be time-consuming and requires specialized equipment.
-
Fluorescence Microscopy: Visualizing the Journey
Fluorescence microscopy offers a complementary approach, providing invaluable spatial information about the drug's journey into the cell.[12] This is typically achieved by conjugating a fluorescent dye to the molecule of interest.
-
Expertise & Experience: The key consideration when employing fluorescence microscopy is the potential for the fluorescent tag to alter the physicochemical properties of the parent molecule, potentially affecting its uptake mechanism and localization. Therefore, it is crucial to use the smallest and most inert fluorophore possible. Confocal microscopy is particularly powerful as it allows for the optical sectioning of the cell, helping to distinguish between compounds that are merely bound to the cell surface and those that have been truly internalized.[13][14] Co-localization studies with fluorescent markers for specific organelles, such as lysosomes or mitochondria, can provide insights into the subcellular fate of the compound.[15]
-
Trustworthiness: A robust fluorescence microscopy experiment will include several controls. A negative control with untagged compound should be used to assess for any autofluorescence. A control with the free fluorophore is necessary to ensure that the observed signal is not due to the uptake of the tag alone. Furthermore, quantitative image analysis software should be used to measure fluorescence intensity, providing a semi-quantitative measure of uptake that can be compared across different conditions.[16]
-
Advantages:
-
Provides spatial resolution and subcellular localization.
-
Enables live-cell imaging to observe uptake in real-time.
-
Can be used for high-throughput screening.
-
-
Limitations:
-
Typically provides semi-quantitative data.[12]
-
The fluorescent tag may alter the compound's properties and behavior.
-
Potential for artifacts such as photobleaching and background fluorescence.
-
Experimental Protocols
The following protocols are designed to be self-validating and provide a solid foundation for your cellular uptake studies.
Protocol 1: Quantitative Cellular Uptake Assay using LC-MS/MS
This protocol details the steps for quantifying the intracellular concentration of this compound derivatives in an adherent cell line (e.g., Caco-2, a common model for intestinal absorption).[17]
Workflow for LC-MS/MS-based Cellular Uptake Assay
Caption: Workflow for LC-MS/MS-based cellular uptake assay.
Materials:
-
Adherent cell line (e.g., Caco-2)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
This compound derivative(s)
-
Internal standard
-
Lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a 12-well plate at a density that will result in approximately 90% confluency on the day of the experiment.[18]
-
Drug Incubation:
-
Aspirate the culture medium and wash the cells twice with pre-warmed PBS.
-
Add the drug solution (e.g., 10 µM of the derivative in serum-free medium) to each well. Incubate for the desired time (e.g., 1 hour) at 37°C.
-
-
Stopping Uptake and Washing:
-
To terminate the uptake, aspirate the drug solution and immediately wash the cells three times with ice-cold PBS. This step is critical to remove any compound adsorbed to the cell surface.
-
-
Cell Lysis and Protein Quantification:
-
Add an appropriate volume of lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Perform three freeze-thaw cycles to ensure complete cell disruption.[9]
-
Use a small aliquot of the lysate to determine the total protein concentration using a BCA assay.
-
-
Sample Preparation for LC-MS/MS:
-
To the remaining lysate, add a known concentration of the internal standard.
-
Add cold acetonitrile (typically 3 volumes) to precipitate the proteins. Vortex vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.[9]
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method.
-
Quantify the concentration of the derivative by comparing its peak area to that of the internal standard and using a standard curve.
-
-
Data Normalization:
-
Express the final cellular uptake as the amount of drug per milligram of total cellular protein (e.g., pmol/mg protein).
-
Protocol 2: Qualitative and Semi-Quantitative Cellular Uptake using Fluorescence Microscopy
This protocol outlines the steps for visualizing the cellular uptake of a fluorescently-labeled this compound derivative.
Workflow for Fluorescence Microscopy-based Cellular Uptake
Caption: Workflow for fluorescence microscopy-based cellular uptake.
Materials:
-
Adherent cell line
-
Glass-bottom imaging dishes
-
Fluorescently-labeled this compound derivative
-
Hoechst 33342 (for nuclear staining)
-
Organelle-specific fluorescent probes (e.g., LysoTracker™)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes suitable for high-resolution imaging. Culture until they reach about 70% confluency.
-
Drug Incubation:
-
Wash the cells with pre-warmed PBS.
-
Incubate with the fluorescently-labeled derivative at a pre-determined concentration and for a specific time at 37°C.
-
-
Staining (Optional):
-
During the last 15-30 minutes of incubation, you can add stains for the nucleus (e.g., Hoechst 33342) and/or other organelles to assess subcellular localization.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove the extracellular fluorescent compound.
-
Add fresh, phenol red-free medium or a suitable imaging buffer.
-
Image the cells using a confocal microscope.[15] Acquire images in the appropriate channels for your fluorescent derivative and any co-stains.
-
-
Image Analysis:
-
Qualitative: Visually inspect the images to determine the pattern of fluorescence (e.g., diffuse throughout the cytoplasm, punctate, or concentrated in specific organelles).
-
Semi-quantitative: Use image analysis software (e.g., ImageJ) to measure the mean fluorescence intensity per cell. This can be used to compare uptake between different derivatives or conditions.
-
Data Presentation and Interpretation
Presenting quantitative data in a clear, tabular format is essential for comparing the cellular uptake of different derivatives.
Table 1: Comparative Cellular Uptake of this compound Derivatives Measured by LC-MS/MS
| Compound | Modification | Intracellular Concentration (pmol/mg protein) ± SD | Fold Change vs. Parent |
| Parent | None | 15.2 ± 1.8 | 1.0 |
| Derivative A | Addition of a methyl group | 25.8 ± 2.5 | 1.7 |
| Derivative B | Addition of a carboxyl group | 5.1 ± 0.7 | 0.3 |
| Derivative C | Addition of a morpholine group | 33.4 ± 3.1 | 2.2 |
Data are hypothetical and for illustrative purposes only.
Interpretation:
-
Derivative A vs. Parent: The addition of a lipophilic methyl group may enhance passive diffusion across the lipid bilayer, leading to increased uptake.[4]
-
Derivative B vs. Parent: The addition of a negatively charged carboxyl group at physiological pH likely reduces membrane permeability, resulting in significantly lower uptake.
-
Derivative C vs. Parent: The addition of a morpholine group, which can become protonated, might facilitate uptake through a different mechanism, possibly involving carrier proteins, leading to the highest observed intracellular concentration.
Mechanistic Insights: Passive vs. Carrier-Mediated Transport
The initial uptake data can guide further experiments to elucidate the mechanism of transport.
Caption: Key characteristics distinguishing passive diffusion from carrier-mediated transport.
To dissect these mechanisms, you can perform uptake assays under various conditions:
-
Temperature Dependence: Perform the uptake assay at 4°C. Active, carrier-mediated transport is an energy-dependent process and will be significantly inhibited at low temperatures, whereas passive diffusion will be less affected.
-
Saturation Kinetics: Measure uptake across a range of concentrations. Carrier-mediated transport will exhibit saturation at high concentrations as the transporters become fully occupied, while passive diffusion will show a linear increase in uptake with concentration.
-
Competitive Inhibition: Co-incubate your derivative with a known substrate of a suspected transporter. A decrease in the uptake of your derivative would suggest competition for the same transporter.[19]
Conclusion
The study of cellular uptake is a cornerstone of modern drug development. For this compound derivatives, a multi-faceted approach is recommended. LC-MS/MS provides the definitive quantitative data on intracellular accumulation, while fluorescence microscopy offers invaluable insights into subcellular distribution. By carefully selecting the appropriate methodology, designing robust, self-validating experiments, and systematically investigating the underlying transport mechanisms, researchers can build a comprehensive understanding of their compounds' behavior. This knowledge is critical for optimizing lead compounds, establishing structure-activity relationships, and ultimately, developing more effective and targeted therapeutics.
References
-
Accounts of Chemical Research. (n.d.). Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size. ACS Publications. Retrieved from [Link]
-
Analytical and Bioanalytical Chemistry. (2011). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. PubMed Central. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved from [Link]
-
Critical Reviews in Therapeutic Drug Carrier Systems. (2018). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. Retrieved from [Link]
-
Journal of Theoretical Biology. (2003). A mechanistical model for the uptake of sulfonamides by bacteria. PubMed. Retrieved from [Link]
-
Molecules. (2018). Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Cellular uptake mechanisms were determined by using small molecules to.... Retrieved from [Link]
-
ACS Chemical Biology. (2019). Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. NIH. Retrieved from [Link]
-
Journal of Visualized Experiments. (2021). Extracellular Vesicle Uptake Assay via Confocal Microscope Imaging Analysis. JoVE. Retrieved from [Link]
-
Materials. (2017). Mechanisms of cellular uptake of nanoparticles and their effect on drug delivery. ResearchGate. Retrieved from [Link]
-
ACS Nano. (2011). Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. PubMed Central. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Methods for Studying Drug Uptake. Retrieved from [Link]
-
Methods in Molecular Biology. (2018). METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES. PubMed Central. Retrieved from [Link]
-
JoVE. (n.d.). Mechanisms of Drug Absorption: Paracellular, Transcellular, and Vesicular Transport. Retrieved from [Link]
-
JoVE. (n.d.). Video: Methods for Studying Drug Absorption: In vitro. Retrieved from [Link]
-
ACS Sensors. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS Publications. Retrieved from [Link]
-
Bio-protocol. (2025). LC-MS/MS for intracellular drug concentration detection. Retrieved from [Link]
-
JoVE. (n.d.). Video: Carrier-Mediated Transport. Retrieved from [Link]
-
Wiley Online Library. (2024). Complex in vitro model: A transformative model in drug development and precision medicine. PubMed Central. Retrieved from [Link]
-
MDPI. (2022). Novel In Vitro Models for Cell Differentiation and Drug Transport Studies of the Human Intestine. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2018). Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry. Retrieved from [Link]
-
Molecular Biology of the Cell. (4th ed.). (2002). Principles of Membrane Transport. NCBI Bookshelf. Retrieved from [Link]
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ResearchGate. (n.d.). Cellular uptake analyses through fluorescence microscopy of the.... Retrieved from [Link]
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ResearchGate. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
Biochimica et Biophysica Acta (BBA) - General Subjects. (2017). How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. NIH. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Antimicrobial sulfonamide drugs. Retrieved from [Link]
-
Khan Academy. (n.d.). Simple diffusion and passive transport. Retrieved from [Link]
-
Analytical Chemistry. (2019). Quantification of Drug Molecules in Live Single Cells Using the Single-Probe Mass Spectrometry Technique. PubMed Central. Retrieved from [Link]
-
Journal of the Serbian Chemical Society. (2019). ANTIMICROBIAL SULFONAMIDE DRUGS. Retrieved from [Link]
-
Expert Opinion on Drug Delivery. (2016). (PDF) Cell-based in vitro models for predicting drug permeability. ResearchGate. Retrieved from [Link]
-
Molecular Pharmaceutics. (2015). Rapid Measurement of Intracellular Unbound Drug Concentrations. ACS Publications. Retrieved from [Link]
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Slideshare. (n.d.). Methods for studying drug uptake. Retrieved from [Link]
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Chem-Impex. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Role of Passive Diffusion, Transporters, and Membrane Trafficking-Mediated Processes in Cellular Drug Transport. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Understanding how bacterial cell wall peptidoglycan metabolism can be used to develop antimicrobial strategies. Retrieved from [Link]
-
The AAPS Journal. (2015). Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells. NIH. Retrieved from [Link]
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Comparing the cost-effectiveness of different synthetic routes to 4-(Trifluoromethoxy)benzenesulfonamide
Title: Comparative Guide to Synthetic Routes for 4-(Trifluoromethoxy)benzenesulfonamide: Cost-Effectiveness & Scalability Analysis
Executive Summary
This technical guide evaluates the two dominant synthetic pathways for This compound (CAS: 1513-45-7) , a critical scaffold in medicinal chemistry (e.g., COX-2 inhibitors, anticonvulsants).
-
Route A (Direct Chlorosulfonation): The industrial "commodity" route. It offers the lowest raw material cost ($/kg) and highest atom economy but requires rigorous purification to remove ortho-isomers. Best for large-scale manufacturing where distillation columns are available.
-
Route B (Diazotization-Sulfonylation): The "precision" route. It guarantees regiospecificity (para-only) but incurs higher reagent costs and generates significant copper/sulfur waste. Best for laboratory to pilot-scale synthesis where purity is paramount and purification capabilities are limited.
Route A: Direct Chlorosulfonation (The Commodity Route)
Core Logic: Electrophilic Aromatic Substitution (EAS). The trifluoromethoxy group (
Experimental Protocol
-
Reagents: Chlorosulfonic acid (
), Thionyl chloride ( ), Ammonia ( ).
Step-by-Step Methodology:
-
Chlorosulfonation:
-
Charge a jacketed reactor with Chlorosulfonic acid (5.0 eq) . Cool to <5°C.
-
Dropwise add (Trifluoromethoxy)benzene (1.0 eq) over 2 hours. Critical: Maintain temp <10°C to minimize disulfonylation byproducts.
-
Self-Validating Check: Monitor HCl gas evolution. Cessation indicates reaction progress.
-
Warm to 25°C and stir for 4 hours.
-
Quench: Pour reaction mixture slowly onto crushed ice. Safety: Violent exotherm. Maintain internal temp <20°C.
-
Isolation: Extract the resulting sulfonyl chloride oil with Dichloromethane (DCM).
-
-
Amination:
-
To the DCM solution, add Aqueous Ammonia (28%, 5.0 eq) at 0°C.
-
Stir vigorously for 2 hours.
-
Workup: Acidify to pH 4 to precipitate the sulfonamide. Recrystallize from Ethanol/Water to remove the soluble ortho-isomer.
-
Cost-Effectiveness Analysis:
-
Pros: Cheap starting material; one-pot potential; high throughput.
-
Cons: Corrosive waste (
); requires recrystallization for >98% purity.
Figure 1: Workflow for Direct Chlorosulfonation showing critical purification step.
Route B: Diazotization-Sulfonylation (The Precision Route)
Core Logic: Sandmeyer-type reaction (Meerwein Sulfonylation). This route locks the sulfur position by starting with the nitrogen already in place (as an amine). It essentially eliminates isomer issues but introduces heavy metal waste.
Experimental Protocol
-
Reagents: Sodium Nitrite (
), Hydrochloric Acid ( ), Sulfur Dioxide ( ), Copper(II) Chloride ( ).
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve 4-(Trifluoromethoxy)aniline (1.0 eq) in HCl (concentrated, 3.0 eq) and water. Cool to -5°C.
-
Add
(1.1 eq) solution dropwise. -
Self-Validating Check: Starch-iodide paper must turn blue immediately (excess
).
-
-
Sulfonylation (Meerwein Reaction):
-
In a separate vessel, saturate Glacial Acetic Acid with
gas (approx. 30% w/w). Add (0.05 eq) catalyst. -
Pour the cold diazonium salt solution into the
mixture. -
Observation: Immediate nitrogen gas evolution indicates successful coupling.
-
Stir until gas evolution ceases (approx. 1 hour).
-
Dilute with water; the sulfonyl chloride precipitates as a solid or heavy oil.
-
-
Amination:
-
React the isolated sulfonyl chloride with ammonia (as in Route A).
-
Cost-Effectiveness Analysis:
-
Pros: 100% Regioselectivity (Para); milder reaction conditions than chlorosulfonic acid.
-
Cons: Precursor is 3-4x more expensive than the ether; Copper disposal costs;
gas handling.
Figure 2: Workflow for Diazotization-Sulfonylation highlighting regiocontrol.
Comparative Data & Decision Matrix
Table 1: Cost & Performance Metrics
| Metric | Route A: Chlorosulfonation | Route B: Diazotization |
| Est. Yield (Overall) | 65 - 70% | 75 - 85% |
| Regioselectivity | 90:10 (Para:Ortho) | >99:1 (Para) |
| Raw Material Cost | Low (Commodity Chem) | High (Specialty Amine) |
| E-Factor (Waste/Product) | High (Acid Waste) | Moderate (Metal/Solvent Waste) |
| Safety Hazard | High (Corrosive, Water Reactive) | High (Diazo explosion risk, Toxic Gas) |
| Scalability | Excellent (Continuous Flow possible) | Good (Batch only due to solids) |
Decision Matrix for Route Selection:
Figure 3: Decision Logic for selecting the optimal synthetic pathway.
References
-
Organic Syntheses , Coll. Vol. 1, p. 85 (1941); Vol. 3, p. 226 (1923). Chlorosulfonation of Aromatics. Link
-
Organic Syntheses , Coll. Vol. 10, p. 170 (2004). Preparation of Sulfonyl Chlorides via Diazotization. Link
-
World Intellectual Property Organization , WO2016125185A2. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Link
-
Sigma-Aldrich , Safety Data Sheet: 4-(Trifluoromethoxy)benzenesulfonyl chloride.[4] Link
Sources
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- 3. Page loading... [wap.guidechem.com]
- 4. 4-(Trifluoromethoxy)benzenesulfonyl chloride 98 94108-56-2 [sigmaaldrich.com]
Safety Operating Guide
4-(Trifluoromethoxy)benzenesulfonamide proper disposal procedures
Safe Handling and Disposal Protocol: 4-(Trifluoromethoxy)benzenesulfonamide
Introduction: The Stewardship Imperative
As researchers, our responsibility extends beyond the synthesis of a molecule to its ultimate fate. This compound (CAS: 1513-45-7) presents a specific disposal challenge due to its trifluoromethoxy (-OCF₃) motif. Unlike standard organic waste, the exceptional stability of the carbon-fluorine bond requires high-temperature thermal destruction to prevent environmental persistence. Furthermore, improper combustion can release hydrogen fluoride (HF), a corrosive gas that damages standard incinerator linings and poses severe inhalation risks.
This guide provides a self-validating, field-proven protocol for the sequestration and disposal of this compound, ensuring compliance with RCRA standards and protecting both laboratory personnel and the downstream environment.
Chemical Profile & Hazard Assessment
Effective disposal begins with accurate identification. The following data must be cross-referenced against your specific batch Certificate of Analysis (CoA).
| Property | Specification | Operational Implication |
| CAS Number | 1513-45-7 | Unique identifier for waste manifests. |
| Formula | C₇H₆F₃NO₃S | Contains F, N, S .[1][2][3][4] Combustion yields HF, NOx, SOx. |
| Molecular Weight | 241.19 g/mol | Heavy atom count implies solid residue potential. |
| Physical State | Solid (Crystalline Powder) | Dust generation risk during transfer. |
| GHS Classification | Warning | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[2][5] 2A, STOT SE 3. |
| Reactivity | Stable | Incompatible with strong oxidizing agents. |
Critical Hazard Mechanism: Upon thermal decomposition (fire or incineration), the -OCF₃ group cleaves to form Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) . Standard laboratory waste streams often lack the scrubbing capacity for these byproducts. Segregation is mandatory.
Pre-Disposal Protocol: The "Self-Validating" System
To ensure safety, you must treat the disposal process as a distinct experimental workflow. Follow this logic gate:
A. Segregation (The First Line of Defense)
-
Rule: Never mix fluorinated sulfonamides with "General Organic Waste" if that stream is destined for fuel blending or low-temp incineration.
-
Action: Designate a specific satellite accumulation container labeled: "Halogenated Organic Solids - Fluorinated."
-
Validation: Verify the pH of the waste stream. Sulfonamides can be acidic; ensure the container material (HDPE or Glass) is compatible.
B. Packaging & Containment
-
Solid Waste: Use double-lined polyethylene bags inside a rigid secondary container (fiber drum or HDPE pail).
-
Liquid Waste (Mother Liquors): If the compound is dissolved in solvent (e.g., DMSO, DMF), segregate as "Halogenated Solvent Waste."
-
Why? Non-halogenated waste streams are often burned as fuel. Fluorine content poisons catalytic converters in energy recovery systems and corrodes burners.
-
C. Labeling
Labels must be explicit to protect downstream handlers.
-
Standard: "Hazardous Waste - Toxic, Irritant."
-
Specific: "Contains this compound.[1][2][4] DO NOT INCINERATE WITHOUT SCRUBBERS. "
Waste Stream Decision Matrix
The following workflow illustrates the logical decision-making process for disposing of this compound in various experimental states.
Figure 1: Decision matrix for segregating fluorinated sulfonamide waste based on physical state and chemical environment.
Emergency Spillage Procedures
In the event of a spill, immediate containment is required to prevent the material from entering drains or becoming an inhalation hazard (dust).
PPE Requirements:
-
Respiratory: N95 or P100 respirator (dust protection).
-
Skin: Nitrile gloves (double gloving recommended) and Tyvek lab coat.
-
Eyes: Chemical safety goggles.
Cleanup Protocol:
-
Isolate: Evacuate non-essential personnel. Mark the area.
-
Contain: If solid, cover with a damp paper towel to prevent dust dispersion. If liquid, dike with absorbent pads.
-
Neutralize: Wash the area with a dilute soap solution. Avoid using organic solvents (like Acetone) on the floor, as this increases the spread of the compound through solvation.
-
Disposal: Place all cleanup materials (wipes, pads, gloves) into the Solid Hazardous Waste container detailed in Section 3.
Figure 2: Operational workflow for containing and cleaning spills to minimize exposure and environmental release.
Regulatory & Final Disposal Methodologies
The ultimate destruction of this compound must be handled by a licensed facility. As the generator, you must verify the facility's capabilities.
Recommended Method: High-Temperature Incineration
-
Requirement: The facility must operate a hazardous waste incinerator (RCRA Subtitle C in the US) capable of reaching temperatures >1,100°C.
-
Mechanism: High heat is required to mineralize the C-F bonds.
-
Scrubbing: The facility must employ wet caustic scrubbers to neutralize the Hydrogen Fluoride (HF) and Sulfur Oxides (SOx) generated during combustion.
-
Verification: Ensure your waste profile explicitly lists "Organofluorine Compound" to trigger these protocols.
Prohibited Methods
-
Sewer/Drain: Strictly prohibited. Sulfonamides are persistent in aquatic environments and can contribute to antibiotic resistance pressures in microbial communities.
-
Trash/Landfill: Prohibited. Leaching leads to groundwater contamination.
References
-
PubChem. (n.d.). This compound Laboratory Chemical Safety Summary (LCSS). National Library of Medicine. Retrieved January 31, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[6] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS).[7][8][9] Retrieved January 31, 2026, from [Link]
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- 4. synquestlabs.com [synquestlabs.com]
- 5. angenechemical.com [angenechemical.com]
- 6. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 7. epa.gov [epa.gov]
- 8. coxcolvin.com [coxcolvin.com]
- 9. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
